molecular formula C8H13NO B1343358 4-Ethyl-3-oxohexanenitrile CAS No. 42124-67-4

4-Ethyl-3-oxohexanenitrile

Cat. No.: B1343358
CAS No.: 42124-67-4
M. Wt: 139.19 g/mol
InChI Key: GZELVNOQXIVSJK-UHFFFAOYSA-N
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Description

4-Ethyl-3-oxohexanenitrile is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethyl-3-oxohexanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-3-oxohexanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-3-oxohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-7(4-2)8(10)5-6-9/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZELVNOQXIVSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634588
Record name 4-Ethyl-3-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42124-67-4
Record name 4-Ethyl-3-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Ethyl-3-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of β-Ketonitriles

Welcome to a comprehensive exploration of the synthetic pathways leading to 4-Ethyl-3-oxohexanenitrile, a β-ketonitrile of significant interest in contemporary organic synthesis. β-Ketonitriles are a versatile class of compounds, serving as crucial intermediates in the preparation of a wide array of biologically active heterocycles and other complex molecular architectures. Their unique combination of a nucleophilic α-carbon and electrophilic nitrile and ketone functionalities makes them powerful synthons for carbon-carbon and carbon-heteroatom bond formation. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of plausible and robust methodologies for the synthesis of 4-Ethyl-3-oxohexanenitrile. We will delve into the mechanistic underpinnings of each pathway, providing not just procedural steps, but also the scientific rationale that informs the choice of reagents and reaction conditions.

Retrosynthetic Analysis of 4-Ethyl-3-oxohexanenitrile

A logical approach to devising the synthesis of 4-Ethyl-3-oxohexanenitrile begins with a retrosynthetic analysis. The target molecule can be conceptually disconnected in several ways, revealing potential starting materials and key bond-forming reactions.

G target 4-Ethyl-3-oxohexanenitrile subgoal1 Propanenitrile + Propionyl Derivative target->subgoal1 Acylation subgoal2 Acetonitrile Derivative + Ethyl Propionate target->subgoal2 Claisen-type Condensation subgoal3 Alkylation of 3-Oxopentanenitrile target->subgoal3 α-Alkylation

Caption: Retrosynthetic analysis of 4-Ethyl-3-oxohexanenitrile.

This analysis suggests three primary synthetic strategies:

  • Acylation of Propanenitrile: Formation of the C3-C4 bond via acylation of the α-carbon of propanenitrile with a propionyl electrophile.

  • Claisen-type Condensation: Formation of the C2-C3 bond through the condensation of an acetonitrile derivative with ethyl propionate.

  • α-Alkylation: Introduction of the ethyl group at the C4 position of a pre-existing β-ketonitrile scaffold.

We will now explore each of these pathways in detail.

Pathway I: Acylation of Propanenitrile

This is arguably one of the most direct approaches to 4-Ethyl-3-oxohexanenitrile. The core of this strategy lies in the deprotonation of propanenitrile to form a nucleophilic carbanion, which then attacks an electrophilic propionyl source.

Mechanistic Considerations

The α-protons of nitriles are weakly acidic and can be removed by a strong base to generate a resonance-stabilized carbanion. This carbanion can then readily participate in a nucleophilic acyl substitution reaction with an acyl halide, such as propionyl chloride.

G start Propanenitrile carbanion Propanenitrile Carbanion start->carbanion Deprotonation acyl_chloride Propionyl Chloride carbanion->acyl_chloride Nucleophilic Attack intermediate Tetrahedral Intermediate acyl_chloride->intermediate product 4-Ethyl-3-oxohexanenitrile intermediate->product Chloride Elimination hcl HCl base Strong Base (e.g., LDA) base->start

Caption: Proposed mechanism for the acylation of propanenitrile.

Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the acylation of activated methylene compounds.[1]

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Volume/Mass
Diisopropylamine101.190.72211.01.52 mL
n-Butyllithium (2.5 M in hexanes)64.060.6810.04.0 mL
Propanenitrile55.080.78210.00.78 g (1.0 mL)
Propionyl chloride92.521.06510.00.93 g (0.87 mL)
Anhydrous Tetrahydrofuran (THF)---50 mL
Saturated aq. NH4Cl---20 mL
Diethyl ether---50 mL
Anhydrous MgSO4---q.s.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF (30 mL) and diisopropylamine (1.52 mL, 11.0 mmol).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) via syringe. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add propanenitrile (0.78 g, 10.0 mmol) dropwise to the LDA solution, ensuring the temperature remains below -70 °C. Stir for 1 hour at -78 °C to ensure complete formation of the nitrile anion.

  • In a separate dry flask, prepare a solution of propionyl chloride (0.93 g, 10.0 mmol) in anhydrous THF (10 mL).

  • Add the propionyl chloride solution dropwise to the nitrile anion solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Pathway II: Claisen-type Condensation

The Claisen condensation is a classic carbon-carbon bond-forming reaction. In this context, it would involve the condensation of propanenitrile with an ester, such as ethyl propionate, in the presence of a strong base.

Mechanistic Insights

The reaction is initiated by the deprotonation of the α-carbon of propanenitrile by a strong base, typically a sodium alkoxide. The resulting carbanion then attacks the carbonyl carbon of the ester. The subsequent elimination of an alkoxide ion yields the β-ketonitrile.

G propanenitrile Propanenitrile carbanion Propanenitrile Carbanion propanenitrile->carbanion Deprotonation ester Ethyl Propionate carbanion->ester Nucleophilic Attack intermediate Tetrahedral Intermediate ester->intermediate product 4-Ethyl-3-oxohexanenitrile intermediate->product Elimination of Ethoxide ethanol Ethanol base Sodium Ethoxide base->propanenitrile

Caption: Mechanism of the Claisen-type condensation for the synthesis of 4-Ethyl-3-oxohexanenitrile.

Experimental Protocol (Proposed)

This protocol is based on general procedures for Claisen condensations involving nitriles and esters.[2][3]

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Volume/Mass
Sodium metal22.990.9711.00.25 g
Absolute Ethanol46.070.789-30 mL
Propanenitrile55.080.78210.00.55 g (0.7 mL)
Ethyl Propionate102.130.89110.01.02 g (1.14 mL)
Toluene (anhydrous)---50 mL
1 M HCl---q.s.
Diethyl ether---50 mL
Anhydrous Na2SO4---q.s.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (0.25 g, 11.0 mmol) to absolute ethanol (30 mL).

  • Once all the sodium has reacted, cool the solution to room temperature.

  • Add anhydrous toluene (50 mL) to the sodium ethoxide solution.

  • In the dropping funnel, prepare a mixture of propanenitrile (0.55 g, 10.0 mmol) and ethyl propionate (1.02 g, 10.0 mmol).

  • Add the nitrile-ester mixture dropwise to the stirred sodium ethoxide solution over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully acidify the mixture with 1 M HCl until the pH is approximately 5-6.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).

  • Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by vacuum distillation.

Pathway III: α-Alkylation of 3-Oxopentanenitrile

This pathway involves the synthesis of a simpler β-ketonitrile, 3-oxopentanenitrile, followed by the introduction of the ethyl group at the α-position (C4).

Synthesis of 3-Oxopentanenitrile

3-Oxopentanenitrile can be synthesized via the acylation of acetonitrile with propionyl chloride, following a similar procedure as outlined in Pathway I.

α-Alkylation

The methylene group between the ketone and the nitrile in 3-oxopentanenitrile is highly acidic and can be readily deprotonated by a suitable base. The resulting enolate can then be alkylated with an ethyl halide.

G start 3-Oxopentanenitrile enolate Enolate start->enolate Deprotonation alkyl_halide Ethyl Bromide enolate->alkyl_halide SN2 Attack product 4-Ethyl-3-oxohexanenitrile alkyl_halide->product salt NaBr base Base (e.g., NaH) base->start

Caption: Proposed mechanism for the α-alkylation of 3-oxopentanenitrile.

Experimental Protocol (Proposed)

This protocol is based on standard procedures for the alkylation of active methylene compounds.[4]

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Volume/Mass
3-Oxopentanenitrile95.12-10.00.95 g
Sodium Hydride (60% dispersion in mineral oil)24.00-11.00.44 g
Anhydrous Dimethylformamide (DMF)---40 mL
Ethyl Bromide108.971.4610.01.09 g (0.75 mL)
Diethyl ether---50 mL
Water---50 mL
Anhydrous MgSO4---q.s.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11.0 mmol).

  • Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully.

  • Add anhydrous DMF (20 mL) to the flask.

  • Prepare a solution of 3-oxopentanenitrile (0.95 g, 10.0 mmol) in anhydrous DMF (20 mL).

  • Add the 3-oxopentanenitrile solution dropwise to the sodium hydride suspension at 0 °C (ice bath).

  • Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Cool the solution back to 0 °C and add ethyl bromide (1.09 g, 10.0 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Comparative Analysis of Synthesis Pathways

PathwayKey ReactionAdvantagesDisadvantages
I: Acylation Acylation of a nitrileDirect, potentially high-yielding.Requires a strong, non-nucleophilic base (LDA); sensitive to moisture.
II: Claisen Condensation Condensation of a nitrile and an esterUtilizes readily available starting materials and bases.May require forcing conditions (reflux); potential for side reactions.
III: α-Alkylation Alkylation of a β-ketonitrileModular approach; allows for diversification at the α-position.Two-step process; requires handling of sodium hydride.

Conclusion and Future Perspectives

The synthesis of 4-Ethyl-3-oxohexanenitrile can be approached through several viable synthetic strategies, each with its own set of advantages and challenges. The choice of the optimal pathway will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. The acylation of propanenitrile offers a direct route, while the Claisen-type condensation provides a classic and robust alternative. The α-alkylation pathway presents a more modular approach, which could be beneficial for the synthesis of analogues.

Further research in this area could focus on the development of more sustainable and atom-economical methods, potentially exploring catalytic C-H activation or flow chemistry approaches to streamline the synthesis of this important β-ketonitrile intermediate.

References

  • Organic Syntheses, Coll. Vol. 9, p.374 (1998); Vol. 72, p.2 (1995).
  • Organic Syntheses, v98p0374. Available from: [Link]

  • Chemistry Stack Exchange. SN2 reaction with alkyl bromide and pentanenitrile? (2020). Available from: [Link]

  • Organic Syntheses, Coll. Vol. 2, p.272 (1943); Vol. 18, p.36 (1938).
  • SIELC Technologies. Propanenitrile, 3-[ethyl(4-formyl-3-methylphenyl)amino]-. (2018). Available from: [Link]

  • ResearchGate. Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2 S )-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. (2023). Available from: [Link]

Sources

"4-Ethyl-3-oxohexanenitrile" physical properties (boiling point, melting point)

[1]

CAS: 42124-67-4 Formula:

Molecular Weight:12

Executive Summary

4-Ethyl-3-oxohexanenitrile is a branched

11,3-electrophilic center14-ethyl

Chemical Identity & Physical Properties[1][3][4]

The physical data below synthesizes experimental values with high-confidence predictive models (ACD/Labs, EPI Suite) where specific experimental literature is proprietary.

Structural Identification[1]
  • IUPAC Name: 4-ethyl-3-oxohexanenitrile[2][3][4]

  • SMILES: CCC(CC)C(=O)CC#N

  • InChIKey: GZELVNOQXIVSJK-UHFFFAOYSA-N[1][5]

  • Structure Description: A hexanenitrile backbone with a ketone at C3 and an ethyl group at C4.[1] This creates a symmetric (CH3CH2)2CH- moiety attached to the carbonyl.

Physicochemical Data Table
PropertyValueConfidence/Method
Boiling Point 203.1 ± 13.0 °C (at 760 mmHg)Experimental/Predicted Consensus [1]
Melting Point < 20 °C (Liquid at RT)Inferred from structure/branching
Density 0.94 ± 0.06 g/cm³ Predicted (ACD/Labs)
Flash Point 83 ± 15 °C Predicted (Combustible Liquid, H227)
LogP 1.60 Computed (XLogP3) [2]
pKa ~10.5 (Active Methylene)Estimated for

-cyano ketone
Appearance Colorless to pale yellow oilObservation of homologs

Technical Note: The boiling point suggests this compound requires high-vacuum distillation for purification (e.g., ~85-90 °C at 1-2 mmHg) to avoid thermal decomposition or polymerization of the active methylene group.[1]

Synthesis & Production Logic

The synthesis of 4-ethyl-3-oxohexanenitrile requires constructing the C-C bond between the nitrile "head" and the branched "tail."[1] The most robust, field-proven method is the Claisen-type Condensation of a nitrile anion with an ester.[1]

Retro-Synthetic Analysis

To achieve the specific substitution at C4 (the ethyl group), the branching must be pre-installed in the acylating agent.[1]

  • Fragment A (Nucleophile): Acetonitrile anion (

    
    ).[1]
    
  • Fragment B (Electrophile): Methyl 2-ethylbutanoate (or 2-ethylbutanoyl chloride).[1]

Experimental Protocol (Recommended)

Standardized workflow for

Reagents:

  • Substrate: Methyl 2-ethylbutanoate (1.0 eq).

  • Nucleophile Source: Acetonitrile (1.2 eq).[1]

  • Base: Sodium Hydride (NaH, 60% in oil) or LDA (for kinetic control).

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology:

  • Base Preparation: In a flame-dried 3-neck flask under Argon, suspend NaH (1.5 eq) in anhydrous THF. Heat to 60°C.

  • Anion Generation: Add a mixture of Acetonitrile and Methyl 2-ethylbutanoate dropwise over 1 hour. Crucial: The simultaneous addition allows the acetonitrile anion to form and immediately trap the ester, minimizing self-condensation of the nitrile (Thorpe reaction).[1]

  • Reflux: Reflux the mixture for 4–6 hours. The solution will turn viscous/yellow as the enolate salt precipitates.

  • Quench: Cool to 0°C. Quench carefully with dilute HCl until pH ~4. Warning: HCN gas evolution is possible if excess cyanide is present; perform in a fume hood.[1]

  • Isolation: Extract with Ethyl Acetate. Wash with brine.[1] Dry over

    
    .[1]
    
  • Purification: Vacuum distillation is required.[1] Collect the fraction boiling at ~90°C / 2 mmHg.

Synthesis Workflow Diagram

SynthesisPathStart1Methyl 2-ethylbutanoate(Electrophile)InterTetrahedralIntermediateStart1->Inter+ NaH / THFRefluxStart2Acetonitrile(Nucleophile)Start2->InterProd4-Ethyl-3-oxohexanenitrile(Target)Inter->Prod- MeOH(Elimination)ByprodMethanolInter->Byprod

Figure 1: Claisen condensation pathway for the synthesis of 4-ethyl-3-oxohexanenitrile.

Applications in Drug Discovery[1][4]

This molecule is a "linchpin" intermediate.[1] The

1
Key Transformation: Pyrazole Synthesis

Reaction with hydrazines yields 3-aminopyrazoles or 5-aminopyrazoles (depending on substitution), which are privileged scaffolds in oncology (e.g., similar to the core of Pazopanib).[1]

Mechanism:

  • Hydrazine attacks the ketone (C3).[1]

  • Cyclization onto the nitrile (C1).[1]

  • Tautomerization to the aromatic pyrazole.[1]

Application Logic Diagram

ApplicationsCore4-Ethyl-3-oxohexanenitrileReagent1+ Hydrazine / EtOHCore->Reagent1Reagent2+ HydroxylamineCore->Reagent2Reagent3+ Urea / ThioureaCore->Reagent3Prod13-Amino-5-(1-ethylpropyl)pyrazole(Kinase Inhibitor Core)Reagent1->Prod1Prod25-Aminoisoxazole(GABA Agonist Scaffold)Reagent2->Prod2Prod3Uracil Derivatives(Antimetabolites)Reagent3->Prod3

Figure 2: Divergent synthesis pathways utilizing the beta-ketonitrile core.

Handling & Safety (GHS Standards)

Signal Word: WARNING

Hazard ClassCodeStatement
Flammable Liquid H227Combustible liquid.[1][6]
Acute Toxicity H302/H312Harmful if swallowed or in contact with skin.[1][6]
Irritation H315/H319Causes skin and serious eye irritation.[1][6]

Storage Protocol:

  • Store under Inert Atmosphere (Argon/Nitrogen).[1][7] The active methylene group is susceptible to oxidation over time.[1]

  • Keep refrigerated (2–8°C) to prevent slow polymerization.[1]

References
  • Bio-Fount Chemical Data. (2024). 4-Ethyl-3-oxohexanenitrile Physicochemical Sheet. Retrieved from

  • PubChem Database. (2024).[1] Compound Summary: 4-Ethyl-3-oxohexanenitrile (CID 23505748).[1][6] National Library of Medicine.[1] Retrieved from [1]

  • BLD Pharm. (2024).[1][8] Safety Data Sheet: 4-Ethyl-3-oxohexanenitrile. Retrieved from

  • Angene Chemical. (2024).[1] Product Analysis: 2-(3,4-dimethoxybenzoyl)-4-ethyl-3-oxohexanenitrile. Retrieved from

Technical Guide: Reactivity & Stability of 4-Ethyl-3-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 42124-67-4 | Formula:


 | MW:  139.19  g/mol [1][2]

Executive Summary

4-Ethyl-3-oxohexanenitrile is a specialized


-ketonitrile scaffold utilized primarily as a "chassis" for constructing substituted heteroaromatic systems in drug discovery (e.g., quinolines, pyrazoles).[1][2][3] Its structural distinctiveness lies in the gem-diethyl substitution at the 

-position
(C4), which imparts significant steric bulk adjacent to the carbonyl group.[1][2]

This steric hindrance provides a unique reactivity profile compared to linear analogs, offering enhanced regioselectivity in condensation reactions but requiring tailored conditions for nucleophilic attack.[2] This guide details the stability boundaries and reactivity logic required to manipulate this intermediate without degradation.

Structural Analysis & Physicochemical Core

The Pharmacophore

The molecule consists of three distinct zones governing its reactivity:[1]

  • Nitrile (C1): Electron-withdrawing group (EWG) that acidifies the

    
    -protons.[1][2]
    
  • Active Methylene (C2): The nucleophilic center (

    
     in DMSO).[2]
    
  • Steric Ketone (C3-C4): The electrophilic center shielded by the C4-diethyl moiety.[1][2]

Note on Chirality: The C4 carbon is bonded to two ethyl groups, a hydrogen, and the acyl group.[2] Consequently, the molecule is achiral (prochiral), simplifying analytical profiling (no enantiomers).[2]

Tautomerism

Like all


-ketonitriles, 4-ethyl-3-oxohexanenitrile exists in equilibrium between its keto and enol forms.[1][2]
  • Keto Form: Favored in non-polar solvents (e.g., Chloroform, Toluene).[2]

  • Enol Form: Stabilized by intramolecular H-bonding between the enol hydroxyl and the nitrile nitrogen.[1][2]

  • Implication: In NMR (

    
    ), expect to see the C2 protons as a singlet at 
    
    
    
    ppm (keto) and a vinyl proton/OH signal if the enol is significant.[2]

Reactivity Profile

Nucleophilic Susceptibility (The "Danger Zone")

The nitrile group activates the ketone, making it susceptible to hydrolysis.[2]

  • Acidic Hydrolysis: Leads to the

    
    -keto amide, which can further hydrolyze to the 
    
    
    
    -keto acid.[1][2]
    
    
    -keto acids are thermally unstable and will decarboxylate to form 3-heptanone (via loss of
    
    
    ).[1][2]
  • Basic Hydrolysis: Saponification of the nitrile is slower but eventually yields the same degradants upon acidification.[2]

Electrophilic Substitution (C2-Alkylation)

The C2 position is the primary nucleophile.[1][2]

  • Mechanism: Deprotonation with a mild base (

    
     or 
    
    
    
    ) generates the resonance-stabilized enolate.[1][2]
  • Steric Control: The bulky 4-ethyl group directs alkylation exclusively to C2, minimizing O-alkylation side products often seen in less hindered ketones.[1][2]

Heterocycle Synthesis (The "Money Shot")

This is the primary utility of the compound.[2] The 1,3-electrophilic character (C1 nitrile + C3 ketone) allows for cyclocondensation with dinucleophiles.[1][2]

  • Pyrazoles: Reaction with hydrazines.[2] The hydrazine

    
     attacks the ketone (C3) first, followed by cyclization onto the nitrile (C1).[2]
    
  • Pyrimidines: Reaction with amidines/urea.[2]

  • Quinolines: Friedländer condensation with o-aminoaldehydes.[1][2]

Visualizing the Reactivity Matrix

ReactivityMatrix Compound 4-Ethyl-3-oxohexanenitrile (CAS 42124-67-4) Enolate Resonance Stabilized Enolate Compound->Enolate Deprotonation Pyrazole 5-Amino-pyrazole Derivatives Compound->Pyrazole Cyclocondensation (Regioselective) Degradant 3-Heptanone (+ CO2 + NH3) Compound->Degradant Decarboxylation (Avoid!) Base Base (NaH/K2CO3) + R-X Hydrazine Hydrazine (NH2-NH-R) Acid Aq. Acid/Heat (Hydrolysis) Alkylated C2-Alkylated Product Enolate->Alkylated SN2 Attack

Figure 1: Reaction pathways showing the constructive synthesis (Green/Blue) vs. destructive hydrolysis (Red).[1][2]

Experimental Protocol: Synthesis & Purification

Self-Validating Methodology for the synthesis of 4-Ethyl-3-oxohexanenitrile via Claisen-type condensation.

Objective: Synthesize the target from Methyl 2-ethylbutanoate and Acetonitrile without inducing decarboxylation.

Reagents
  • Substrate: Methyl 2-ethylbutanoate (1.0 eq)

  • Nucleophile: Acetonitrile (1.5 eq)[2][4]

  • Base: Sodium Methoxide (NaOMe), 30% in MeOH (1.5 eq)

  • Solvent: Toluene (Anhydrous)[2]

Step-by-Step Workflow
  • Enolate Formation:

    • Charge a reactor with Toluene and Acetonitrile under ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      .[2]
      
    • Add NaOMe solution dropwise at 20-25°C.[1][2]

    • Mechanism:[1][5] Acetonitrile is deprotonated to form the nitrile anion (

      
      ).[1][2]
      
    • Heated Reflux: Heat the mixture to 80-85°C. Distill off the Methanol/Toluene azeotrope.

    • Why? Removing Methanol drives the equilibrium forward (Le Chatelier’s principle).[2]

  • Acylation:

    • Add Methyl 2-ethylbutanoate dropwise to the refluxing nitrile anion.[1][2]

    • Continue reflux for 4–6 hours.[2]

    • Monitoring: Check by GC/TLC for disappearance of ester.[2]

  • Critical Quench (The Stability Checkpoint):

    • Cool the reaction mass to < 20°C.

    • The Risk: The product exists as a sodium enolate salt.[2] Direct acidification generates heat.[2]

    • Protocol: Add water to dissolve the salts.[2][6] Separate the organic layer (impurities).[2] The product is in the aqueous phase (pH > 12).[2]

    • Acidification: Slowly add 10% HCl to the aqueous phase while cooling.

    • Target pH: Adjust to pH 5.0 – 6.0.

    • Warning: Do NOT drop to pH < 2 or heat during this step.[2] Strong acid + heat = Hydrolysis -> Decarboxylation.[1][2]

  • Isolation:

    • Extract the acidified aqueous phase with Ethyl Acetate or Dichloromethane.[2]

    • Wash with Brine.[2] Dry over

      
      .[2]
      
    • Concentrate under reduced pressure (keep bath < 45°C).[2]

Comparison Data
ParameterTarget SpecificationFailure Mode Indicator
Appearance Clear to pale yellow oilDark orange/brown (Polymerization)
GC Purity > 97%< 90% (Presence of 3-Heptanone)
1H NMR (CDCl3)

3.5 ppm (s, 2H, C2-H)
Missing C2 singlet; new peaks at

2.4 (ketone)
Storage 2-8°C, Inert GasGas pressure buildup (

from decomp)

Stability & Handling Guide

Thermal Stability
  • Flash Point: > 90°C (Combustible).[2]

  • Distillation: The compound is thermally sensitive.[2][4] If purification is needed, use Thin Film Evaporation or high-vacuum distillation (< 1 mbar) to keep pot temperature below 100°C. Prolonged heating at atmospheric pressure causes decomposition.[1][2]

Storage[1][2]
  • Conditions: Store at 2–8°C.

  • Atmosphere: Hygroscopic tendency.[2] Store under Nitrogen or Argon.[2] Moisture ingress catalyzes hydrolysis.[2]

  • Shelf Life: 12 months if sealed.[2] Re-test purity before use in GMP campaigns.

Safety (GHS)[2]
  • H302/H312: Harmful if swallowed or in contact with skin (Nitrile functionality).[2]

  • H319: Causes serious eye irritation.[2][7]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[2]

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 23505748, 4-Ethyl-3-oxohexanenitrile. Retrieved February 2, 2026, from [Link]

  • European Chemicals Agency (ECHA). (2024).[2][7] Registration Dossier: 4-ethyl-3-oxohexanenitrile (EC 119-536-2).[1][2] Retrieved February 2, 2026, from [Link]

  • Google Patents. (2014).[2] CN103906735A - New aryl-quinoline derivatives and preparation thereof. Retrieved February 2, 2026, from

  • Ji, Y., et al. (2019).[2][8] A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks. Beilstein Journal of Organic Chemistry, 15, 2865–2871.[2] Retrieved February 2, 2026, from [Link]

Sources

Strategic Utilization of 4-Ethyl-3-oxohexanenitrile in Heterocyclic Scaffold Design

[1][2][3][4]

Executive Summary

4-Ethyl-3-oxohexanenitrile (CAS 42124-67-4) is a specialized

12341-ethylpropyl

12341234

This guide provides a comprehensive technical analysis of this compound, detailing its synthesis, validation, and strategic application in constructing aminopyrazole and pyrimidine scaffolds—two of the most prolific templates in modern drug discovery.[1][2][3][4]

Chemical Architecture & Properties[1][2][3][4][5]

Understanding the steric and electronic profile of 4-ethyl-3-oxohexanenitrile is a prerequisite for its effective deployment.[1][2][3][4]

PropertyValue / DescriptionRelevance
IUPAC Name 4-Ethyl-3-oxohexanenitrileDefinitive identification
CAS Number 42124-67-4Procurement & Regulatory
Molecular Formula

Mass Spec Confirmation (

)
Key Moiety 1-Ethylpropyl (at C4)Provides steric bulk & lipophilicity
Reactive Centers C3 Carbonyl (Ketone)Electrophilic attack (cyclization)
C2 Methylene (Active)Nucleophilic attack (alkylation/acylation)
C1 NitrileCyclization participant

Structural Insight: The "4-ethyl" substitution pattern on a hexanenitrile chain effectively creates a diethyl-substituted methine adjacent to the ketone.[1][2][3][4] This steric bulk protects the resulting heterocycle from metabolic oxidation while enhancing hydrophobic interactions within target proteins.[1][2][3][4]

Synthesis Protocol: The Claisen Condensation Route[1][2][3][4]

The most robust industrial route to 4-ethyl-3-oxohexanenitrile involves the Claisen condensation of ethyl 2-ethylbutyrate with acetonitrile .[1][2][3][4] This approach is preferred over the reaction of acid chlorides with cyanoacetate due to cost-efficiency and scalability.[1][2][3][4]

Retrosynthetic Analysis[1][2][3][4]

The molecule disconnects at the C2-C3 bond, revealing two primary precursors:[1][2][3][4]

  • Electrophile: Ethyl 2-ethylbutyrate (provides the lipophilic tail).[1][2][3][4]

  • Nucleophile: Acetonitrile anion (provides the cyano-keto framework).[1][2][3][4]

Retrosynthesiscluster_conditionsReagentsTarget4-Ethyl-3-oxohexanenitrile(Target)Precursor1Ethyl 2-ethylbutyrate(Electrophile)Target->Precursor1ClaisenDisconnectionPrecursor2Acetonitrile(Nucleophile)Target->Precursor2BaseStrong Base(NaH, LDA, or NaOEt)

Figure 1: Retrosynthetic disconnection showing the convergent assembly from ester and nitrile precursors.

Experimental Procedure (Bench Scale)

Safety Note: Acetonitrile is toxic and flammable.[1][2][3][4][5] Sodium hydride (NaH) is pyrophoric.[1][2][3][4] Perform all operations under an inert atmosphere (Nitrogen/Argon) in a fume hood.

Reagents:

  • Ethyl 2-ethylbutyrate (1.0 eq)[1][2][3][4]

  • Acetonitrile (anhydrous, 1.2 eq)[1][2][3][4]

  • Sodium Hydride (60% dispersion in oil, 1.5 eq)[1][2][3][4]

  • THF (anhydrous) or Toluene[1][2][3][4]

Step-by-Step Protocol:

  • Activation: Suspend NaH (1.5 eq) in anhydrous THF at 0°C under Argon.

  • Deprotonation: Add Acetonitrile (1.2 eq) dropwise over 30 minutes. The solution may turn slightly yellow, indicating the formation of the cyanomethyl anion (

    
    ).[1][2][3][4]
    
  • Condensation: Add Ethyl 2-ethylbutyrate (1.0 eq) slowly to the anion mixture.

  • Reflux: Warm the reaction to room temperature, then heat to reflux (65-70°C) for 4-6 hours. Monitor by TLC or LCMS for the disappearance of the ester.[1][2][3][4]

  • Quench: Cool to 0°C. Carefully quench with dilute HCl or saturated

    
     solution. Caution: Hydrogen gas evolution.[1][2][3][4]
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude

    
    -ketonitrile is often pure enough for subsequent steps.[1][2][3][4] If necessary, purify via vacuum distillation (high boiling point) or flash chromatography (Hexane/EtOAc).[1][2][3][4]
    

Critical Control Point: Ensure the ester is added after the acetonitrile anion is fully formed to prevent self-condensation of the ester (Claisen self-reaction), though steric bulk of the 2-ethylbutyrate minimizes this risk.[1][2][3][4]

Strategic Application: Heterocycle Construction

The primary value of 4-ethyl-3-oxohexanenitrile lies in its ability to react with binucleophiles to form 5- and 6-membered heterocycles.[1][2][3][4]

The Aminopyrazole Engine (Kinase Inhibitor Scaffolds)[1][2][3][4]

Reaction with hydrazine derivatives yields 3-amino-5-(1-ethylpropyl)pyrazole .[1][2][3][4] This specific scaffold is a known pharmacophore in kinase inhibitors (e.g., JAK, p38 MAPK) where the amino group serves as a hydrogen bond donor/acceptor in the hinge region, and the bulky alkyl group occupies the hydrophobic specificity pocket.[1][2][3][4]

Mechanism:

  • Hydrazine attacks the ketone (C3).[1][2][3][4]

  • Cyclization occurs via attack of the second hydrazine nitrogen on the nitrile (C1).[1][2][3][4]

  • Tautomerization yields the stable aminopyrazole.[1][2][3][4]

Pyrimidine Synthesis[1][2][3][4]

Reaction with amidines (e.g., guanidine, acetamidine) yields substituted 4-amino-6-(1-ethylpropyl)pyrimidines .[1][2][3][4] These are valuable in agrochemistry (herbicides) and antiviral research.[1][2][3][4]

HeterocycleSynthesisStart4-Ethyl-3-oxohexanenitrileHydrazine+ Hydrazine (N2H4)Start->HydrazineAmidine+ Guanidine/AmidineStart->AmidinePyrazole3-Amino-5-(1-ethylpropyl)pyrazole(Kinase Inhibitor Core)Hydrazine->PyrazoleReflux/EtOHPyrimidine4-Amino-6-(1-ethylpropyl)pyrimidine(Agro/Antiviral Core)Amidine->PyrimidineBase/Reflux

Figure 2: Divergent synthesis pathways transforming the nitrile into bioactive heterocyclic cores.[1][2][3][4]

Analytical Validation

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

1H NMR (CDCl3, 400 MHz)
  • 
     3.50 ppm (s, 2H):  Characteristic singlet for the active methylene protons (
    
    
    ).[1][2][3][4] This is the diagnostic peak for
    
    
    -ketonitriles.[1][2][3][4]
  • 
     2.45 ppm (m, 1H):  Methine proton at C4 (
    
    
    ).[1][2][3][4]
  • 
     1.50 - 1.60 ppm (m, 4H):  Methylene protons of the ethyl groups.[1][2][3][4]
    
  • 
     0.90 ppm (t, 6H):  Methyl protons of the ethyl groups.[1][2][3][4]
    
Mass Spectrometry (LC-MS)[1][2][3][4]
  • Ionization: ESI+

  • Parent Ion: Expect

    
     or 
    
    
    .[1][2][3][4]
  • Fragmentation: Loss of water (

    
    ) or loss of the nitrile group may be observed depending on collision energy.[1][2][3][4]
    

Safety & Handling

  • Hazard Classification:

    • Acute Toxicity (Oral/Dermal/Inhalation): Category 4.[1][2][3][4] Treat as harmful.[1][2][3][4][5]

    • Skin/Eye Irritation: Category 2.[1][2][3][4][5] Causes serious irritation.[1][2][3][4][5]

  • Storage: Store in a cool, dry place under inert gas. Ketone/nitrile functionality is stable, but the active methylene is prone to oxidation or condensation if exposed to strong bases or moisture over long periods.[1][2][3][4]

  • Spill Response: Absorb with inert material (sand, vermiculite).[1][2][3][4] Do not flush into surface water; nitriles can be toxic to aquatic life.[1][2][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23505748, 4-Ethyl-3-oxohexanenitrile.[1][2][3][4] Retrieved from [Link]

  • Xenon Pharmaceuticals Inc. Sodium Channel Modulators and Uses Thereof.[1][2][3][4][6] (Patent context for related

    
    -ketonitrile intermediates in pain management).
    
  • European Chemicals Agency (ECHA). Registration Dossier: 4-ethyl-3-oxohexanenitrile.[1][2][3][4][5] Retrieved from [Link][1][2][3][4][5]

Operational Safety and Synthetic Handling of 4-Ethyl-3-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Structural-Functional Approach to Beta-Ketonitrile Safety

Molecular Profile & Physicochemical Identity

4-Ethyl-3-oxohexanenitrile (CAS: 42124-67-4) is a specialized


-ketonitrile intermediate primarily utilized in the synthesis of heterocycles (pyrazoles, isoxazoles) for pharmaceutical and agrochemical scaffolds.[1][2] Unlike simple aliphatic nitriles, its safety profile is governed by the synergistic reactivity of the nitrile group, the ketone, and the highly acidic 

-methylene bridge.
PropertyData / EstimateSignificance
CAS Number 42124-67-4Unique Identifier
Molecular Formula

Molecular Weight 139.19 g/mol Low volatility compared to acetonitrile
Physical State Liquid (Standard Temp)High surface area for spills
Predicted LogP ~1.3 - 1.8Lipophilic: Enhanced skin absorption risk
Flash Point >52°C (Est.)[3]Flammable/Combustible
Acidity (

)
~10-11 (Active Methylene)Reacts violently with strong bases

Hazard Architecture: Functional Group Analysis

Safety protocols for this compound must address three distinct reactive centers. Do not treat this simply as a "generic organic liquid."

A. The Nitrile Moiety ( )
  • Mechanism: While

    
    -ketonitriles are more stable than simple cyanides, metabolic processing (via cytochrome P450) can liberate cyanide ions (
    
    
    
    ), leading to cytotoxic hypoxia.
  • Risk: Skin Absorption. The ethyl branch at C4 increases lipophilicity, facilitating rapid dermal penetration.

  • Warning: Contact with strong acids or oxidizers may release Hydrogen Cyanide (HCN) gas.

B. The Active Methylene ( -Carbon)
  • Mechanism: The protons at C2 (between the ketone and nitrile) are highly acidic.

  • Risk: Exothermic Deprotonation. Upon contact with bases (NaH, alkoxides, hydroxides), this compound forms a stable enolate. This reaction is exothermic and can runaway if reagent addition is uncontrolled.[4]

C. The Ketone Backbone
  • Risk: Flammability and peroxide formation (low risk, but possible upon prolonged storage in air/light).

Engineering Controls & PPE Hierarchy

This protocol relies on a "Barrier & Containment" strategy.

Engineering Controls[5][6]
  • Primary Containment: All handling (weighing, synthesis, transfer) must occur within a certified Chemical Fume Hood operating at face velocity >100 fpm.

  • Inert Atmosphere: Store and react under Nitrogen (

    
    ) or Argon to prevent oxidative degradation and moisture absorption (which can induce hydrolysis).
    
Personal Protective Equipment (PPE) Matrix
Body PartStandard ProtocolHigh-Risk Protocol (Spills/Synthesis)
Hands Double Nitrile Gloves (0.11mm min). Change every 15 mins upon splash.Silver Shield / Laminate Gloves . Nitrile gloves are permeable to many organic nitriles over time.
Eyes Chemical Splash Goggles.[5][6]Goggles + Face Shield.[7]
Respiratory Fume hood sufficient.Full-face respirator with ABEK-P3 cartridges (Organic Vapor + Inorganic/Acid Gas) if outside hood.
Body Cotton Lab Coat.Chemical-resistant apron (Tychem).

Synthetic Protocol: Claisen Condensation

Context: The most common synthesis involves the condensation of an ester (e.g., methyl 2-ethylbutanoate) with acetonitrile using a strong base. This is a Critical Control Point .

Experimental Workflow Diagram

SynthesisFlow cluster_safety Critical Safety Checks Start Reagents: Ester + Acetonitrile Base Base Addition (NaH or NaOMe) Start->Base Inert Atm (N2) Enolate Enolate Formation (Exothermic H2 Release) Base->Enolate Temp Control <60°C Vent Vent H2 Gas Base->Vent Quench Acid Quench (pH < 7) Enolate->Quench Ice Bath Cooling Temp Monitor Internal Temp Enolate->Temp Product 4-Ethyl-3-oxohexanenitrile Quench->Product Extraction

Caption: Figure 1. Synthetic workflow highlighting the exothermic enolate formation and hydrogen gas evolution risks.

Step-by-Step Procedure
  • Preparation: Flame-dry a 3-neck round bottom flask. Flush with Argon.

  • Base Suspension: Charge Sodium Hydride (NaH, 60% in oil) or Sodium Methoxide (NaOMe). Caution: NaH releases Hydrogen gas.

  • Solvent: Add anhydrous THF or Toluene.

  • Addition (CRITICAL): Add the ester/acetonitrile mixture dropwise .

    • Safety Check: Maintain internal temperature

      
      . Rapid addition causes violent boiling.
      
  • Reaction: Reflux may be required.[4] Ensure condenser water flow is monitored.

  • Quenching: Cool to

    
    . Add dilute HCl or Ammonium Chloride slowly.
    
    • Hazard:[8][9][10] This releases the free nitrile from the salt. Ensure pH does not drop too low (<2) to minimize hydrolysis risk.

Emergency Response & Waste Management

Exposure Response Logic

ExposureLogic Start Exposure Incident Type Type of Exposure? Start->Type Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash Soap/Water (15m) 3. Do NOT use solvents Skin->ActionSkin ActionInhale 1. Move to Fresh Air 2. Administer O2 if trained 3. Seek Medical Aid Inhale->ActionInhale Medical Medical Evaluation (Mention Nitrile/Ketone) ActionSkin->Medical ActionInhale->Medical

Caption: Figure 2. Immediate decision logic for personnel exposure events.

Waste Disposal[5][6][7][12]
  • Segregation: Do NOT mix with strong acids (HCN risk) or strong oxidizers.[9]

  • Labeling: "Hazardous Waste - Toxic (Nitrile) - Flammable."

  • Neutralization (Small Scale): Treat aqueous waste streams with bleach (Sodium Hypochlorite) at pH >10 to oxidize residual cyanides/nitriles to cyanates (less toxic), only if approved by local EHS protocols. Otherwise, dispose of as solid/liquid hazardous organic waste.

References

  • National Institutes of Health (PubChem). 4-Ethyl-3-oxohexanenitrile (Compound Summary). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-Ethyl-3-oxohexanenitrile.[1] Retrieved from [Link]

  • American Chemical Society (ACS). Potential Safety Hazards Associated with Using Acetonitrile and Strong Aqueous Base. Organic Process Research & Development. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling and Process Solvent Selection for 4-Ethyl-3-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and solvent selection strategies for 4-Ethyl-3-oxohexanenitrile (CAS: 42124-67-4).

Executive Summary

4-Ethyl-3-oxohexanenitrile is a versatile C8 building block characterized by a


-keto nitrile motif.[1] Its dual functionality—an electrophilic ketone and a nucleophilic 

-carbon (activated methylene)—makes it a critical intermediate in the synthesis of heterocycles such as pyrazoles, isoxazoles, and pyridines.

Understanding its solubility profile is not merely about dissolution; it is about controlling the keto-enol tautomerism and ionization state that drive its reactivity. This guide provides a scientifically grounded framework for solvent selection in reaction optimization, extraction, and purification.

Physicochemical Characterization

Before attempting solubility screening, one must understand the fundamental properties that dictate solvent interaction.

PropertyValue / DescriptionSource
CAS Number 42124-67-4[PubChem, 2023]
Molecular Formula

[Enamine, 2023]
Molecular Weight 139.19 g/mol [PubChem, 2023]
Physical State Liquid (Combustible, H227)[BLD Pharm, 2023]
Predicted LogP 1.6 (Moderate Lipophilicity)[PubChem, 2023]
Water Solubility Low to Moderate (est. < 5 g/L at pH 7)[In-house Estimate]
Acidity (pKa) ~9–11 (Active Methylene)[Chemical Principle]
The Critical Insight: pH-Dependent Solubility

Unlike simple ketones, 4-ethyl-3-oxohexanenitrile possesses an acidic proton at the


-position (between the ketone and nitrile).
  • Neutral pH: Exists primarily in the keto form; lipophilic; soluble in organics.

  • Basic pH (>10): Deprotonates to form a water-soluble enolate anion.

  • Implication: You can switch its solubility from organic to aqueous by adjusting pH, a powerful lever for work-up procedures.

Solubility & Miscibility Profile

As a liquid with a moderate aliphatic tail (ethyl + propyl chains), 4-ethyl-3-oxohexanenitrile exhibits broad miscibility with organic solvents but limited solubility in water.

Solvent Compatibility Table
Solvent ClassRepresentative SolventSolubility/MiscibilityProcess Application
Chlorinated Dichloromethane (DCM)High (Miscible) Excellent for extraction from acidic aqueous phases.
Polar Aprotic DMSO, DMF, AcetonitrileHigh (Miscible) Preferred for nucleophilic substitution reactions.
Polar Protic Methanol, EthanolHigh (Miscible) Suitable for condensation reactions; potential for transesterification side-reactions if esters are present.
Ethers THF, MTBEHigh (Miscible) Good for Grignard or organolithium reactions (low temp).
Hydrocarbons Hexane, HeptaneModerate to Low Likely immiscible or forms biphasic systems at low temps; useful for washing away non-polar impurities.
Aqueous (Acidic) 0.1 M HClLow (< 1 g/L) Forces molecule into organic phase.
Aqueous (Basic) 1.0 M NaOHHigh (Soluble as Enolate) Caution: Prolonged exposure may hydrolyze the nitrile.

Experimental Protocols

Do not rely solely on predicted values. The following protocols provide a self-validating system to determine exact solubility limits for your specific lot.

Protocol A: Gravimetric Solubility Determination (for Solids/Oils)

Objective: Determine saturation limit in a specific solvent at


.
  • Preparation: Weigh 100 mg of 4-ethyl-3-oxohexanenitrile into a tared 4 mL vial.

  • Addition: Add the target solvent in

    
     aliquots.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble at current concentration.

    • Turbidity/Phase Separation: Saturation point reached.

  • Calculation:

    
    
    
  • Validation: If the solution remains clear at

    
    , solubility is 
    
    
    
    (Miscible).
Protocol B: pH-Switch Extraction Efficiency Test

Objective: Confirm the ability to move the compound between phases (critical for purification).

  • Dissolution: Dissolve 500 mg of compound in 10 mL DCM.

  • Acid Wash: Wash with 10 mL 1M HCl. Analyze organic layer by TLC/HPLC. (Compound should remain in DCM).

  • Base Extraction: Extract the DCM layer with 10 mL 1M NaOH.

  • Analysis: Analyze both layers. The compound should transfer to the Aqueous layer as the enolate.

  • Recovery: Acidify the aqueous layer to pH 3 and re-extract with DCM. The compound should return to the Organic layer.

Visualization of Chemical Logic

Diagram 1: Solubility Screening Workflow

This decision tree guides the researcher through selecting the optimal solvent based on the intended process step.

SolubilityWorkflow Start Start: Solvent Selection Goal Define Goal Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Extraction Extraction/Work-up Goal->Extraction Purification PolarityCheck Check Reagent Compatibility Reaction->PolarityCheck MiscibilityCheck Check Water Miscibility Extraction->MiscibilityCheck DMF Use DMF/DMSO (High Sol, Polar) PolarityCheck->DMF SN2 / Nucleophilic Alcohol Use MeOH/EtOH (High Sol, Protic) PolarityCheck->Alcohol Condensation DCM Use DCM or EtOAc (High Sol, Immiscible w/ H2O) MiscibilityCheck->DCM Standard Workup

Figure 1: Decision matrix for solvent selection based on process goals.

Diagram 2: pH-Dependent Phase Transfer Logic

Understanding the ionization state is key to manipulating solubility.

PhaseTransfer OrganicPhase Organic Phase (DCM) Neutral Keto Form (Lipophilic) AqueousPhase Aqueous Phase (NaOH) Enolate Anion (Hydrophilic) OrganicPhase->AqueousPhase Add Base (pH > 10) Deprotonation Interface || Phase Interface || AqueousPhase->OrganicPhase Add Acid (pH < 4) Reprotonation

Figure 2: The "pH-Switch" mechanism allowing reversible solubility for purification.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23505748, 4-Ethyl-3-oxohexanenitrile. Retrieved from [Link]

  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Standard text for solvent properties).

Sources

Methodological & Application

The Synthetic Versatility of 4-Ethyl-3-oxohexanenitrile: A Gateway to Complex Molecules

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the strategic use of multifunctional intermediates is paramount for the efficient construction of complex molecular architectures. Among these valuable building blocks, β-ketonitriles stand out due to their inherent reactivity, which allows for a diverse array of chemical transformations. This technical guide delves into the synthesis, properties, and applications of a particularly useful, yet often overlooked, intermediate: 4-Ethyl-3-oxohexanenitrile . This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile molecule.

Introduction: The Significance of 4-Ethyl-3-oxohexanenitrile

4-Ethyl-3-oxohexanenitrile, with the chemical formula C₈H₁₃NO, is a β-ketonitrile that serves as a valuable precursor in the synthesis of a variety of organic compounds, particularly heterocyclic systems. Its structure incorporates a ketone, a nitrile, and an ethyl group at the α-position to the carbonyl, providing multiple reactive sites for further chemical elaboration. The presence of these functionalities allows for its use in constructing carbocyclic and heterocyclic frameworks that are prevalent in many biologically active molecules, including pharmaceuticals and agrochemicals.

The strategic importance of β-ketonitriles lies in their ability to participate in a wide range of reactions, including cyclizations, condensations, and alkylations, to generate more complex structures.[1] This guide will provide a comprehensive overview of the synthesis of 4-Ethyl-3-oxohexanenitrile, detailed protocols for its use in subsequent transformations, and an exploration of its potential applications in medicinal and process chemistry.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its safe and effective handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₈H₁₃NOPubChem[2]
Molecular Weight 139.19 g/mol PubChem[2]
Appearance Combustible liquidECHA[2]
CAS Number 42124-67-4PubChem[2]
IUPAC Name 4-ethyl-3-oxohexanenitrilePubChem[2]

Safety and Handling:

4-Ethyl-3-oxohexanenitrile is a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 4-Ethyl-3-oxohexanenitrile: A Detailed Protocol

The most common and efficient method for the synthesis of β-ketonitriles like 4-Ethyl-3-oxohexanenitrile is the Claisen-type condensation of an ester with a nitrile in the presence of a strong base. The following protocol is a representative procedure adapted from established methods for the synthesis of analogous β-ketonitriles.

Reaction Principle: The Acylation of a Nitrile Carbanion

The synthesis proceeds via the formation of a carbanion at the α-position of propionitrile, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl propionate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the desired β-ketonitrile. Strong bases such as sodium amide or sodium ethoxide are typically employed to deprotonate the α-carbon of the nitrile.[3]

Claisen_Condensation Propionitrile CH3CH2CN (Propionitrile) Carbanion [CH3CHCN]⁻ (Propionitrile Carbanion) Propionitrile->Carbanion + Base EthylPropionate CH3CH2COOEt (Ethyl Propionate) Base Base (e.g., NaNH2) Tetrahedral_Intermediate Tetrahedral Intermediate Carbanion->Tetrahedral_Intermediate + Ethyl Propionate Product CH3CH2C(O)CH(CH3)CN (4-Ethyl-3-oxohexanenitrile) Tetrahedral_Intermediate->Product - EtO⁻

Caption: General reaction scheme for the synthesis of 4-Ethyl-3-oxohexanenitrile.

Detailed Experimental Protocol

Materials:

  • Propionitrile (CH₃CH₂CN)

  • Ethyl propionate (CH₃CH₂COOCH₂CH₃)

  • Sodium amide (NaNH₂)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexane (for chromatography)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend sodium amide (1.1 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere.

  • Formation of the Carbanion: Cool the suspension in an ice bath. Add propionitrile (1.0 equivalent) dropwise to the stirred suspension over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the nitrile carbanion.

  • Acylation: Add ethyl propionate (1.2 equivalents) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed. After the addition, heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 2M hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 4-Ethyl-3-oxohexanenitrile by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

Applications in Organic Synthesis: A Versatile Precursor for Heterocycles

The synthetic utility of 4-Ethyl-3-oxohexanenitrile stems from the reactivity of its ketone and nitrile functionalities, making it an excellent starting material for the synthesis of various heterocyclic compounds.

Synthesis of Pyrimidine Derivatives

One of the most significant applications of β-ketonitriles is in the synthesis of pyrimidine derivatives, which are core structures in many pharmaceuticals.[1][4][5] The reaction of 4-Ethyl-3-oxohexanenitrile with urea, thiourea, or guanidine in the presence of a base or acid catalyst can lead to the formation of substituted pyrimidines.

Pyrimidine_Synthesis Ketonitrile 4-Ethyl-3-oxohexanenitrile Pyrimidine Substituted Pyrimidine Ketonitrile->Pyrimidine + Urea/Thiourea/Guanidine (Cyclocondensation) Urea Urea/Thiourea/Guanidine

Caption: Synthesis of pyrimidines from 4-Ethyl-3-oxohexanenitrile.

This cyclocondensation reaction provides a straightforward entry to a library of pyrimidine derivatives with potential applications as anticonvulsants, anti-inflammatory agents, and other therapeutic agents.[6][7][8][9][10]

Protocol for the Synthesis of a Pyrimidine Derivative

Materials:

  • 4-Ethyl-3-oxohexanenitrile

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (for neutralization)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

  • Addition of Reactants: To this solution, add 4-Ethyl-3-oxohexanenitrile (1.0 equivalent) and guanidine hydrochloride (1.0 equivalent).

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize it with dilute hydrochloric acid.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, concentrate the solution and extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the two ethyl groups and the methylene protons adjacent to the nitrile and carbonyl groups. The chemical shifts would be influenced by the neighboring functional groups.

  • ¹³C NMR: The carbon spectrum would display characteristic peaks for the nitrile carbon (around 115-120 ppm), the carbonyl carbon (around 200 ppm), and the various aliphatic carbons.

  • IR Spectroscopy: The infrared spectrum would show strong absorption bands for the C≡N stretch (around 2250 cm⁻¹) and the C=O stretch (around 1715 cm⁻¹).

Conclusion

4-Ethyl-3-oxohexanenitrile is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation via a Claisen-type condensation and the presence of multiple reactive functional groups make it a powerful tool for the construction of complex molecules, particularly heterocyclic compounds of medicinal and agrochemical interest. The protocols and information provided in this guide are intended to facilitate the use of this intermediate in research and development, enabling the exploration of new synthetic pathways and the discovery of novel bioactive compounds.

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 8b: Compounds with All-Carbon Functions (1993). Thieme.
  • Storr, R. C. (1984). Comprehensive Organic Chemistry, Volume 4: Heterocyclic Compounds. Pergamon Press.
  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). CYCLIZATION OF β-KETONITRILES WITH SOME NITROGEN NUCLEOPHILES.
  • Synthesis of Pyrimidines and its Bio-evaluation. (2023). ResearchGate. [Link]

  • Reactions of some halocetylenes with sodium amide. (1977). ResearchGate. [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2021). SciSpace. [Link]

  • A facile and efficient route to the synthesis of ethyl 3-oxo-cyclohexene-1-carboxylate as a valuable synthetic intermediate. (n.d.). ResearchGate. [Link]

  • Synthesis of Anti –epileptic Drug. (n.d.). Jetir.org. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). MDPI. [Link]

  • Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2023). PubMed. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. [Link]

  • Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. (2015). PubMed Central. [Link]

  • Epilepsy and Seizures Medication. (2023). Medscape. [Link]

  • Hexanenitrile, 4-ethyl-4-methyl-3-oxo-. (n.d.). PubChem. [Link]

  • Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. (2018). ResearchGate. [Link]

  • Synthesis and Anticonvulsant Activity of a New Class of 2-[(arylalky)amino]alkanamide Derivatives. (1998). PubMed. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (n.d.). ResearchGate. [Link]

  • Anticonvalsant drugs. (n.d.). SlideShare. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics, 29(9), 2176–2179.
  • 4-Ethyl-3-oxohexanenitrile. (n.d.). PubChem. [Link]

  • 3-Oxohexanenitrile. (n.d.). PubChem. [Link]

  • 2-Ethyl-4-oxohexanenitrile. (n.d.). PubChem. [Link]

  • 4-Ethyl-3-methylhexan-1-ol. (n.d.). PubChem. [Link]

Sources

"4-Ethyl-3-oxohexanenitrile" reaction with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Ethyl-3-oxohexanenitrile in Heterocyclic Synthesis

Part 1: Executive Summary & Chemical Profile

4-Ethyl-3-oxohexanenitrile (CAS: 42124-67-4) is a specialized


-ketonitrile building block characterized by a sterically demanding hydrophobic tail.[1] Unlike simple analogs like 3-oxobutanenitrile, this compound features a 1-ethylpropyl group  (derived from the 4-ethyl and hexyl chain architecture) adjacent to the reactive carbonyl.[1]

This structural feature makes it a critical intermediate for synthesizing lipophilic 5-aminopyrazoles and pyrimidines , scaffolds frequently targeted in kinase inhibitor discovery (e.g., Janus kinase or B-Raf inhibitors) and modern agrochemicals where lipophilicity correlates with membrane permeability.

Physicochemical Profile
PropertyDataRelevance
IUPAC Name 4-Ethyl-3-oxohexanenitrileDefines substitution pattern.[1][2][3][4][5][6]
Structure

C2: Active methylene (Nucleophilic).[1] C3: Ketone (Electrophilic, Sterically Hindered). C1: Nitrile (Electrophilic).
Molecular Weight 139.19 g/mol Fragment-based drug design compliant.[1]
Appearance Colorless to pale yellow liquidCombustible; handle in fume hood.[1]
Steric Factor High (Secondary alkyl

-substituent)
Requires optimized thermal protocols compared to linear analogs.[1]

Part 2: Reactivity Landscape & Mechanism

The reactivity of 4-Ethyl-3-oxohexanenitrile is defined by the competition between the ketone (C3) and the nitrile (C1) for nucleophilic attack. While the ketone is typically more electrophilic, the bulky 1-ethylpropyl group at C4 shields the carbonyl, necessitating acid catalysis or elevated temperatures to drive condensation reactions.

Mechanism: Regioselective Cyclization with Hydrazines

The most high-value transformation is the reaction with hydrazines to form 3-(1-ethylpropyl)-1H-pyrazol-5-amines .[1] The reaction proceeds via a kinetically controlled attack at the ketone followed by thermodynamic cyclization onto the nitrile.

ReactionMechanism Fig 1. Mechanistic pathway for the formation of 5-aminopyrazoles. Note the steric hurdle at the first step. Start 4-Ethyl-3-oxohexanenitrile (Electrophile) Inter1 Tetrahedral Intermediate (Sterically Hindered) Start->Inter1 Nucleophilic Attack (Acid Cat.) Nuc Hydrazine (R-NH-NH2) (Nucleophile) Nuc->Inter1 Imine Hydrazone Intermediate Inter1->Imine -H2O (Dehydration) Cyclic 5-Imino-pyrazoline Imine->Cyclic Intramolecular Cyclization Product 5-Aminopyrazole (Aromatic Tautomer) Cyclic->Product Tautomerization

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-(1-ethylpropyl)-1H-pyrazol-5-amine

Application: Generation of fragment libraries for kinase inhibition. Challenge: The steric bulk at C4 retards the initial Schiff base formation. Standard room-temperature protocols for


-ketonitriles will result in incomplete conversion.[1]

Reagents:

  • 4-Ethyl-3-oxohexanenitrile (1.0 equiv)[1][4][7][8]

  • Hydrazine monohydrate (64-65%

    
    ) (1.2 equiv)
    
  • Ethanol (Absolute)[9][10]

  • Glacial Acetic Acid (Catalytic, 0.1 equiv)[4]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Ethyl-3-oxohexanenitrile (10 mmol, 1.39 g) in Absolute Ethanol (20 mL).

  • Activation: Add Glacial Acetic Acid (1 mmol, 60 µL). Note: Acid catalysis is crucial to activate the sterically hindered ketone.

  • Addition: Dropwise add Hydrazine Hydrate (12 mmol, 0.60 mL) over 5 minutes. A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (78°C) for 4–6 hours .

    • Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM). The starting material (nitrile) will disappear, and a lower Rf fluorescent spot (amine) will appear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.

    • Add ice-cold water (10 mL) and stir vigorously to induce precipitation.

  • Purification:

    • Filter the solid precipitate.

    • Recrystallization: Recrystallize from Ethanol/Water (1:[1]1) to yield the pure pyrazole as a white/off-white solid.

    • Yield Expectation: 75–85%.

Protocol B: Synthesis of 6-(1-ethylpropyl)-2-substituted-pyrimidin-4-ols

Application: Agrochemical scaffolds (herbicides).[1] Reagents:

  • 4-Ethyl-3-oxohexanenitrile (1.0 equiv)[1][4][7][8]

  • Amidine Hydrochloride (e.g., Acetamidine HCl) (1.1 equiv)

  • Sodium Ethoxide (2.5 equiv)

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Base Generation: In a dry flask under inert atmosphere (

    
    ), dissolve sodium metal (25 mmol) in anhydrous ethanol (30 mL) to generate fresh sodium ethoxide. Alternatively, use commercial 21% NaOEt solution.
    
  • Free Base Formation: Add the Amidine Hydrochloride (11 mmol) to the ethoxide solution and stir for 15 minutes at room temperature to release the free amidine base.

  • Condensation: Add 4-Ethyl-3-oxohexanenitrile (10 mmol, 1.39 g) dropwise.

  • Cyclization: Heat the mixture to reflux for 8–12 hours .

    • Note: The reaction involves attack at the ketone followed by attack at the nitrile (or vice versa depending on conditions), releasing ammonia/water. The hindered ketone requires prolonged heating.

  • Isolation:

    • Evaporate the solvent in vacuo.

    • Dissolve the residue in minimal water (15 mL).

    • Neutralization: Carefully acidify with 1M HCl to pH ~5–6. The pyrimidinol will precipitate out.

  • Purification: Filter the solid, wash with cold water, and dry.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Steric hindrance of the 1-ethylpropyl group preventing hydrazine attack.[1]Increase reaction temperature by switching solvent to n-Butanol (118°C) . Increase acid catalyst load to 10 mol%.
Oily Product (Protocol A) Presence of unreacted hydrazine or solvent impurities.Triturate the oil with Diethyl Ether or Hexane to induce crystallization.
Side Products (Protocol B) Hydrolysis of the nitrile group to amide/acid.Ensure anhydrous conditions . Water competes with the amidine for the nitrile.

References

  • General Reactivity of

    
    -Ketonitriles: 
    
    • Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health (NIH).

  • Compound Data & Safety

    • 4-Ethyl-3-oxohexanenitrile Compound Summary. PubChem.[4][11][12]

  • Mechanism of Pyrazole Formation

    • Reaction of

      
      -ketonitriles with hydrazines.[1][13][14] Organic Syntheses.[6] 
      
  • Urea/Amidine Condensation Protocols

    • Reactivity of Carbonyl Compounds with Urea.[15][16] ACS Omega.[15] [15]

Sources

Process Development Guide: Scalable Synthesis of 4-Ethyl-3-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

4-Ethyl-3-oxohexanenitrile is a critical


-ketonitrile building block, primarily utilized in the synthesis of heterocycles (e.g., aminopyrazoles, isoxazoles) for kinase inhibitors and agrochemicals. Its structure features a sterically hindered 

-position due to the diethyl branching (from the 2-ethylbutyryl moiety), which presents specific challenges in scale-up regarding yield and purity.
Route Analysis

Two primary methodologies exist for synthesizing


-ketonitriles:
  • Nucleophilic Attack on Nitriles (Lithiation): Reaction of lithiated acetonitrile (LCH₂CN) with an ester at cryogenic temperatures (-78°C). Verdict: Not scalable due to cryogenic requirements and cost.

  • Claisen-type Condensation (Thermodynamic): Reaction of an ester with acetonitrile using a base at elevated temperatures. Verdict: Selected for scale-up.

Selected Protocol: Potassium tert-Butoxide (KOtBu) mediated condensation in THF. While Sodium Hydride (NaH) is the classical laboratory reagent, it poses significant safety risks on scale (H₂ evolution, pyrophoricity). The KOtBu route is safer, operationally simpler (homogeneous reaction), and avoids the formation of "rock-hard" solids common with sodium enolates in non-polar solvents [1].

Chemical Safety & Hazard Analysis (HSE)

CRITICAL WARNING: This protocol involves handling nitriles and strong bases at reflux.

Hazard ClassSpecific RiskMitigation Strategy
Acute Toxicity Acetonitrile is metabolized to cyanide.Work in a fume hood. Keep amyl nitrite antidote kit nearby.
Thermal Runaway Base-catalyzed hydrolysis of acetonitrile can be exothermic.[1]Strict temperature control. Do not add base to neat acetonitrile at high temp.
Flammability THF and Acetonitrile are highly flammable.[2]Ground all equipment. Use nitrogen inerting.
Corrosivity KOtBu is corrosive and moisture sensitive.Handle under inert atmosphere.[3]

Reaction Scheme & Mechanism

The synthesis relies on the deprotonation of acetonitrile (pKa ~25) by KOtBu, followed by nucleophilic acyl substitution on Methyl 2-ethylbutanoate. The equilibrium is driven by the precipitation of the enolate salt or the removal of the alcohol byproduct.

ReactionScheme SM1 Methyl 2-ethylbutanoate (Electrophile) Inter Tetrahedral Intermediate SM1->Inter SM2 Acetonitrile (Nucleophile) SM2->Inter Deprotonation & Attack Base KOtBu / THF (Base) Base->Inter ProdSalt Enolate Salt (Precipitate) Inter->ProdSalt - MeOH Final 4-Ethyl-3-oxohexanenitrile (Target) ProdSalt->Final Acid Quench (HCl)

Figure 1: Mechanistic pathway for the condensation reaction.

Experimental Protocol (1.0 Mole Scale)

Raw Materials Specification
  • Methyl 2-ethylbutanoate: 130.2 g (1.0 mol). Note: The methyl ester is preferred over the ethyl ester for faster reaction kinetics due to less steric bulk.

  • Acetonitrile (Anhydrous): 123.0 g (3.0 mol). Excess required as it acts as both reagent and co-solvent.

  • Potassium tert-butoxide (KOtBu): 168.3 g (1.5 mol). 1.5 eq ensures complete conversion.

  • Tetrahydrofuran (THF): 1.0 L (Anhydrous, inhibitor-free).

  • Hydrochloric Acid (3N): For quenching.

Equipment Setup[5]
  • Reactor: 3L Jacketed Glass Reactor equipped with an overhead mechanical stirrer (high torque required).

  • Condenser: Efficient reflux condenser connected to a nitrogen bubbler.

  • Addition: Pressure-equalizing addition funnel.

  • Temperature Probe: Internal thermocouple.

Step-by-Step Procedure
Step 1: Reactor Preparation
  • Purge the reactor with Nitrogen for 15 minutes.

  • Charge 1.0 L THF and 168.3 g KOtBu .

  • Stir at 250 RPM until dissolved (Solution will be hazy/light yellow).

  • Cool the mixture to 0–5°C . Reasoning: Low temperature prevents initial polymerization of acetonitrile upon addition.

Step 2: Acetonitrile Addition
  • Charge 123.0 g Acetonitrile into the addition funnel.

  • Add Acetonitrile dropwise over 30 minutes, maintaining internal temperature <10°C.

  • Observation: The mixture may thicken slightly as the acetonitrile anion forms [2].

Step 3: Ester Addition & Reflux
  • Charge 130.2 g Methyl 2-ethylbutanoate into the addition funnel.

  • Add the ester dropwise over 45 minutes at 0–10°C.

  • Once addition is complete, remove the cooling bath.

  • Heat the reaction mixture to Reflux (approx. 66–70°C) .

  • Maintain reflux for 4–6 hours .

    • Process Control (IPC): Monitor by GC-MS. Look for the disappearance of the methyl ester peak.

    • Note: The reaction mixture will turn from yellow to orange/brown and may become a thick slurry (potassium enolate salt). Ensure stirring is adequate.

Step 4: Quench and Workup
  • Cool the reaction mixture to 10°C .

  • Critical Step: Slowly add 500 mL of Water to dissolve the salts. The biphasic mixture will form.[4]

  • Transfer to a separator; remove the organic layer (save it).

  • Extract the aqueous layer (which contains the product enolate) with 200 mL MTBE to remove unreacted ester and non-acidic impurities. Discard this organic wash.

  • Acidification: Cool the aqueous phase to 0°C. Slowly add 3N HCl until pH reaches 3.0–4.0 .

    • Caution: CO₂ may not evolve, but heat will be generated. Do not drop pH < 2.0 to avoid hydrolyzing the nitrile group [3].

  • Extract the acidified aqueous phase with Ethyl Acetate (3 x 300 mL) .

  • Combine organics, wash with Brine (200 mL), and dry over Na₂SO₄.

  • Concentrate under reduced pressure (Rotovap) at 40°C to yield the Crude Oil .

Purification & Characterization

The crude material usually contains small amounts of self-condensed ester or acetamide byproducts.

Distillation Protocol

Due to the high boiling point and thermal sensitivity of


-ketonitriles, High-Vacuum Distillation  is mandatory.
  • Apparatus: Short-path distillation head with a cow receiver.

  • Vacuum: < 1.0 mmHg (High vacuum pump).

  • Bath Temp: 110–130°C.

  • Collection:

    • Foreshot: Low boilers (residual solvent, acetonitrile).

    • Main Fraction:4-Ethyl-3-oxohexanenitrile .[5] Expected bp: 95–105°C @ 0.5 mmHg (estimated based on homologues).

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualColorless to pale yellow oil
Purity GC-FID / HPLC> 97.0% (Area %)
Identity 1H-NMR (CDCl3)

3.50 (s, 2H, -CH2-CN),

2.45 (m, 1H, CH-CO),

0.9 (m, ethyl groups)

Process Flow Diagram (PFD)

PFD Reactor 3L Glass Reactor (Reflux/Stirring) Filter Phase Separation (Aqueous Extraction) Reactor->Filter Quench (H2O) AcidTank Acidification Tank (pH Adjustment) Filter->AcidTank Aqueous Layer (Contains Product Salt) Waste Waste Disposal Filter->Waste Organic Wash (Impurities) Extractor Solvent Extraction (EtOAc) AcidTank->Extractor Add HCl -> pH 3-4 Evaporator Rotary Evaporator (Solvent Strip) Extractor->Evaporator Organic Phase Distillation High Vac Distillation (<1 mmHg) Evaporator->Distillation Crude Oil Product Product Distillation->Product Final Product Start Start: KOtBu + THF Start->Reactor Charge

Figure 2: Workflow for the isolation and purification of the target


-ketonitrile.

Troubleshooting & Optimization

  • Issue: Low Yield.

    • Cause: Incomplete deprotonation or moisture in THF.

    • Fix: Increase KOtBu to 2.0 eq. Ensure THF is distilled from Na/Benzophenone or passed through activated alumina.

  • Issue: Solidification in Reactor.

    • Cause: Potassium enolate insolubility.

    • Fix: Add small amount of tert-butanol (tBuOH) or use DME (Dimethoxyethane) as a co-solvent to improve solubility.

  • Issue: Decarboxylation/Hydrolysis.

    • Cause: Acid quench was too strong or too hot.

    • Fix: Keep T < 5°C during acidification. Use Acetic Acid instead of HCl if the compound proves unstable.

References

  • Ji, Y., et al. (2019). "A green, economical synthesis of

    
    -ketonitriles and trifunctionalized building blocks from esters and lactones."[6][7] Beilstein Journal of Organic Chemistry, 15, 2865–2871. 
    
  • Organic Syntheses.

    
    -ketonitriles." Organic Syntheses, Coll.[1] Vol. 6, p.232. 
    
  • PubChem Compound Summary. "3-Oxohexanenitrile derivatives and safety data."

  • ECHA Registration Dossier. "Acetonitrile Safety and Handling."

Sources

Application Notes and Protocols for the Quantification of 4-Ethyl-3-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Robust Analytical Methodologies using GC-MS and HPLC

Introduction

4-Ethyl-3-oxohexanenitrile, a β-ketonitrile, represents a class of highly versatile intermediates in the synthesis of various pharmaceuticals and heteroaromatic compounds.[1] The precise and accurate quantification of this compound is critical for process control, impurity profiling, and stability testing in drug development and manufacturing. This document provides a comprehensive guide to the development and validation of analytical methods for 4-Ethyl-3-oxohexanenitrile using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols herein are designed to be robust and adhere to the principles of scientific integrity, drawing from established analytical practices and regulatory guidelines.

Chemical Properties of 4-Ethyl-3-oxohexanenitrile

A foundational understanding of the analyte's physicochemical properties is paramount for effective method development.

PropertyValueSource
CAS Number42124-67-4[2]
Molecular FormulaC8H13NO[2]
Molecular Weight139.19 g/mol [2]
StructureCCC(C(=O)CC#N)CC[2]

Note: Detailed information on properties like boiling point, solubility, and pKa may require experimental determination or prediction using specialized software to further optimize chromatographic conditions.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] Given the likely volatility of 4-Ethyl-3-oxohexanenitrile, GC-MS offers high sensitivity and specificity for its quantification.

Rationale for GC-MS Application

The choice of GC-MS is predicated on the anticipated volatility of 4-Ethyl-3-oxohexanenitrile, allowing for its separation in the gas phase. The mass spectrometer provides definitive identification based on the compound's unique mass spectrum and fragmentation pattern, which is crucial for specificity, especially in complex matrices.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., reaction mixture, formulation) Dilution Dilution with appropriate solvent (e.g., Ethyl Acetate) Sample->Dilution InternalStd Addition of Internal Standard Dilution->InternalStd Filtration Filtration through 0.22 µm PTFE filter InternalStd->Filtration Vial Transfer to GC-MS vial Filtration->Vial Injection Autosampler Injection Vial->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (Scan or SIM mode) Ionization->Detection Chromatogram Peak Integration (Analyte & IS) Detection->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: GC-MS workflow for 4-Ethyl-3-oxohexanenitrile quantification.

Detailed GC-MS Protocol

1. Sample Preparation:

  • Objective: To prepare a clean, homogeneous sample in a solvent compatible with the GC system.

  • Procedure:

    • Accurately weigh a known amount of the sample matrix.

    • Dissolve and dilute the sample in a high-purity solvent such as ethyl acetate or dichloromethane. The choice of solvent should be based on the analyte's solubility and compatibility with the GC column.

    • Add an appropriate internal standard (IS) at a known concentration. A suitable IS would be a compound with similar chemical properties but a different retention time, for example, an alkyl nitrile of a different chain length.

    • Vortex the solution to ensure homogeneity.

    • Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.[4]

    • Transfer the filtrate to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • Rationale: The following parameters are a starting point for method development and should be optimized based on the specific instrument and analyte response.

ParameterRecommended SettingJustification
Gas Chromatograph
Injection Volume1 µLA standard volume to avoid column overloading.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte.
Injection ModeSplit (e.g., 20:1)Prevents column overloading for concentrated samples. Splitless mode may be used for trace analysis.
Carrier GasHelium (99.999% purity)An inert gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)A typical flow rate for standard capillary columns.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A non-polar to mid-polar column suitable for a wide range of organic compounds.
Oven ProgramInitial: 60 °C (hold 2 min)An initial temperature to ensure good peak shape for early eluting compounds.
Ramp: 15 °C/min to 280 °CA moderate ramp rate to achieve good separation.
Final Hold: 280 °C (hold 5 min)Ensures elution of any less volatile components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)A robust and widely used ionization technique that produces reproducible fragmentation patterns.
Ion Source Temp.230 °CA standard temperature to maintain analyte integrity.
Quadrupole Temp.150 °CA typical setting to ensure stable ion transmission.
Acquisition ModeFull Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification. SIM mode provides higher sensitivity and selectivity for quantification by monitoring characteristic ions of the analyte and IS.

3. Data Analysis and Quantification:

  • Procedure:

    • Identify the peaks for 4-Ethyl-3-oxohexanenitrile and the internal standard based on their retention times and mass spectra.

    • For quantification, use SIM mode and select characteristic, abundant, and interference-free ions for both the analyte and the IS.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for a series of calibration standards.

    • Determine the concentration of 4-Ethyl-3-oxohexanenitrile in the samples by interpolating their peak area ratios on the calibration curve.

II. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[5] For 4-Ethyl-3-oxohexanenitrile, a reversed-phase HPLC method is proposed.

Rationale for HPLC Application

HPLC is an excellent alternative or complementary technique to GC-MS. It is particularly useful if the analyte has low volatility or is prone to degradation at elevated temperatures. The presence of a carbonyl group and a nitrile group provides chromophores that allow for UV detection.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration through 0.45 µm PVDF filter Dilution->Filtration Vial Transfer to HPLC vial Filtration->Vial Injection Autosampler Injection Vial->Injection Separation Reversed-Phase Separation (C18 Column) Injection->Separation Detection UV/Vis or PDA Detection Separation->Detection Chromatogram Peak Integration Detection->Chromatogram Calibration External Standard Calibration Curve Chromatogram->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: HPLC workflow for 4-Ethyl-3-oxohexanenitrile quantification.

Detailed HPLC Protocol

1. Sample Preparation:

  • Objective: To prepare a particulate-free sample in a solvent miscible with the mobile phase.

  • Procedure:

    • Accurately weigh a known amount of the sample.

    • Dissolve and dilute the sample in the mobile phase or a solvent mixture of similar polarity (e.g., acetonitrile/water).

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PVDF syringe filter.

    • Transfer the filtrate to an HPLC vial.

2. HPLC Instrumentation and Conditions:

  • Rationale: The following parameters are a starting point and should be optimized for best separation and peak shape.

ParameterRecommended SettingJustification
HPLC System
ColumnC18, 150 mm x 4.6 mm, 5 µmA versatile reversed-phase column suitable for moderately polar compounds.
Mobile PhaseAcetonitrile and WaterCommon solvents for reversed-phase chromatography. The ratio should be optimized for desired retention. A starting point could be 60:40 (Acetonitrile:Water).
Flow Rate1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature30 °CControlled temperature ensures reproducible retention times.
Injection Volume10 µLA typical injection volume.
Detector
TypeUV/Vis or Photodiode Array (PDA)
Wavelength210 nm (or as determined by UV scan)The nitrile and carbonyl groups are expected to have UV absorbance in the lower UV range. A PDA detector can be used to determine the optimal wavelength.

3. Data Analysis and Quantification:

  • Procedure:

    • Identify the peak corresponding to 4-Ethyl-3-oxohexanenitrile based on its retention time.

    • Construct a calibration curve using an external standard method. Plot the peak area of the analyte against the concentration of the prepared calibration standards.

    • Determine the concentration of 4-Ethyl-3-oxohexanenitrile in the samples by comparing their peak areas to the calibration curve.

III. Method Validation

Both the GC-MS and HPLC methods must be validated to ensure they are suitable for their intended purpose.[6][7] The validation should be performed in accordance with ICH Q2(R2) guidelines.[8][9]

Key Validation Parameters
ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components.[9] This can be demonstrated by analyzing blank matrices and spiked samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[9] A minimum of five concentration levels should be used.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery studies.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The GC-MS and HPLC methods outlined in this guide provide a robust starting point for the quantification of 4-Ethyl-3-oxohexanenitrile. The GC-MS method offers high specificity and sensitivity, while the HPLC method provides a reliable alternative, particularly for non-volatile or thermally sensitive samples. It is imperative that any method based on these protocols is fully optimized and validated for the specific sample matrix and intended application to ensure the generation of accurate and reliable data in a regulated environment.

References

  • P. Kusch, "Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS," LCGC North America, vol. 31, no. 3, pp. 250-258, Mar. 2013. [Link]

  • P. Kusch, "Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS," ResearchGate, Mar. 2014. [Link]

  • ICH, "Validation of Analytical Procedures: Text and Methodology Q2(R1)," International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, Nov. 2005. [Link]

  • A2B Chem, "4-ethyl-3-oxohexanenitrile," Chemikart. [Link]

  • C. A. Escobar, et al., "Spectrometric Study of the Nitrile-Ketenimine Tautomerism," ResearchGate, Aug. 2025. [Link]

  • D. A. Watson, et al., "A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones," National Institutes of Health, Dec. 2019. [Link]

  • Organomation, "GC-MS Sample Preparation." [Link]

  • M. D. Collins, et al., "Gas and Liquid Chromatographic Investigations into Alkylnitrile Compounds Containing Amine Impurities," Taylor & Francis Online, vol. 27, no. 3, pp. 219-226, 1994. [Link]

  • EMA, "ICH Q2(R2) Validation of analytical procedures - Scientific guideline," European Medicines Agency, Dec. 2023. [Link]

  • ICH, "Validation of Analytical Procedures Q2(R2)," International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, Nov. 2023. [Link]

  • Waters, "Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants." [Link]

  • ALWSCI, "Which Non-Volatile Compounds Can Be Analyzed By GC-MS?" ALWSCI Blog, Jan. 2025. [Link]

  • AMS Bio, "ICH Guidelines for Analytical Method Validation Explained," AMSbiopharma, Jul. 2025. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Ethyl-3-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 4-Ethyl-3-oxohexanenitrile. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile β-ketonitrile intermediate. Here, we will address common challenges, provide in-depth troubleshooting guides, and offer detailed, field-proven protocols to help you achieve the highest possible purity for your compound.

Critical Overview & Safety First

4-Ethyl-3-oxohexanenitrile is a valuable building block in organic synthesis. However, like many β-ketonitriles, its purification is not trivial. The primary challenges stem from its functional group arrangement: the acidic α-protons, the reactive ketone, and the potential for thermal degradation. Understanding these properties is the first step toward successful purification.

! IMPORTANT SAFETY NOTICE !

Before handling 4-Ethyl-3-oxohexanenitrile, all personnel must review the Safety Data Sheet (SDS). This compound presents several hazards.[1]

  • Combustible Liquid: Keep away from heat, sparks, and open flames.

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • Irritant: Causes serious skin and eye irritation. May cause respiratory irritation.

Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Physico-Chemical Properties at a Glance

A clear understanding of the compound's properties is essential for designing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₈H₁₃NOPubChem[1]
Molecular Weight139.19 g/mol PubChem[1]
IUPAC Name4-ethyl-3-oxohexanenitrilePubChem[1]
Topological Polar Surface Area40.9 ŲPubChem[1]

General Purification Workflow

The purification strategy for 4-Ethyl-3-oxohexanenitrile typically begins with a robust aqueous workup to remove inorganic salts and water-soluble impurities. Following this, the chemist must choose between distillation and chromatography based on the impurity profile and the thermal stability of the compound.

PurificationWorkflow cluster_purification Purification Options Crude Crude Reaction Mixture Workup Aqueous Workup (Acid/Base Quench & Extraction) Crude->Workup Step 1 Organic Crude Organic Extract Workup->Organic Dry Drying & Solvent Removal Organic->Dry Step 2 Crude_Product Crude 4-Ethyl-3-oxohexanenitrile Dry->Crude_Product Distillation Vacuum Distillation Crude_Product->Distillation For high-boiling impurities Chromatography Flash Column Chromatography Crude_Product->Chromatography For thermally sensitive or closely-related impurities Analysis Purity Analysis (NMR, GC-MS, HPLC) Distillation->Analysis Chromatography->Analysis Pure_Product Pure Product (>95%) Analysis->Pure_Product Validation

Caption: General purification workflow for 4-Ethyl-3-oxohexanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-Ethyl-3-oxohexanenitrile?

A1: The impurity profile is highly dependent on the synthetic route. For common syntheses involving the acylation of a nitrile anion with an ester, you can expect:

  • Unreacted Starting Materials: Residual ester and nitrile.

  • Base and Salts: If a base like sodium methoxide or potassium tert-butoxide is used, inorganic salts will be present after the acidic quench.[2][3]

  • Side-Reaction Products: Base-catalyzed ester alcoholysis can form carboxylic acids as a side-product.[2] Amidine formation is also possible if amide bases are used.[2]

Q2: Why is temperature control so critical during the purification of this compound?

A2: β-Ketonitriles are known to be thermally unstable.[4] Excessive heat during solvent removal or distillation can lead to decomposition, polymerization, or side reactions, resulting in a lower yield and a discolored, impure product. It is crucial to use the lowest possible temperatures for any heating step, which is why high-vacuum distillation is strongly recommended over atmospheric distillation.[4]

Q3: How should I store purified 4-Ethyl-3-oxohexanenitrile?

A3: Due to its potential for slow degradation, the purified compound should be stored in an amber vial under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., in a refrigerator at 2-8 °C). This minimizes exposure to light, oxygen, and ambient heat, which can promote decomposition pathways.

Q4: Which analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive assessment:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are excellent for confirming the structure and identifying organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing volatility and identifying trace impurities with different boiling points.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine purity with high accuracy, often reported as >95%.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

TroubleshootingTree Problem Problem Observed? P1 Low Yield After Solvent Removal Problem->P1 P2 Product is Dark (Brown/Black) Problem->P2 P3 Poor Separation on Column Problem->P3 P4 NMR Shows Unexpected Peaks Problem->P4 C1 Cause: Compound is semivolatile. P1->C1 C2 Cause: Thermal Decomposition. P2->C2 C3 Cause: 1. Column Overloaded 2. Incorrect Eluent Polarity P3->C3 C4 Cause: 1. Incomplete Workup (Enolate) 2. Keto-Enol Tautomerism P4->C4 S1 Solution: Use controlled vacuum/temp on rotary evaporator. Use cold trap. C1->S1 S2 Solution: Purify via chromatography. Use lower temp/high vacuum for future distillations. C2->S2 S3 Solution: Reduce sample load. Optimize solvent system via TLC. C3->S3 S4 Solution: Ensure complete neutralization. Analyze sample promptly. C4->S4

Caption: Troubleshooting decision tree for common purification issues.

Q: My final product is dark brown or black after distillation. What went wrong?

A: A dark color is a classic sign of thermal decomposition. As noted, β-ketonitriles are heat-sensitive.[4] The distillation temperature was likely too high, causing the material to degrade or polymerize.

  • Causality: The combination of a ketone and a nitrile group, with acidic alpha-protons, creates a molecule susceptible to various condensation and decomposition reactions at elevated temperatures.

  • Solution:

    • Attempt to salvage the material by re-purifying it using flash column chromatography at room temperature, which avoids heat entirely.

    • For future batches, ensure you are using a high-quality vacuum pump to achieve a very low pressure (<1 mmHg). This will significantly lower the boiling point and allow for distillation at a much safer temperature. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.

Q: I'm losing a significant amount of product during solvent removal on the rotary evaporator. Why?

A: This issue suggests that 4-Ethyl-3-oxohexanenitrile may be semivolatile, a known characteristic of some β-ketonitriles.[2] Aggressive solvent removal (high temperature, high vacuum) can co-evaporate your product along with the solvent.

  • Causality: The compound has a sufficiently high vapor pressure to be carried over with the solvent, especially under reduced pressure.

  • Solution:

    • Carefully control the rotary evaporator conditions. Keep the bath temperature low (e.g., 30-40°C).

    • Gradually decrease the pressure rather than applying a full vacuum immediately.

    • Use an efficient condenser and consider adding a secondary cold trap (dry ice/acetone) between your evaporator and the pump to recapture any volatilized product.

Q: My NMR spectrum shows broad peaks and doesn't look clean, even after chromatography. What could be the issue?

A: This can be due to two primary phenomena:

  • Incomplete Neutralization: If any basic residue remains, the product can exist as its metal enolate salt. This salt has a different NMR spectrum and can create complex mixtures or broadened signals. The solution is to ensure a thorough acidic wash during the workup, checking the pH of the aqueous layer to confirm it is neutral or slightly acidic.[4]

  • Keto-Enol Tautomerism: β-Ketonitriles can exist in equilibrium between their keto and enol forms.[2] While often one form predominates, the presence of both can lead to a more complex NMR spectrum than expected. The equilibrium can be solvent and temperature-dependent. This is an inherent property of the molecule, and as long as impurity signals are absent, it may represent the pure compound's natural state in solution.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is a self-validating system. The pH check ensures complete neutralization, preventing the persistence of enolate salts which are a common source of impurity.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).

  • Slowly add a dilute acid (e.g., 1M HCl) to quench the reaction and neutralize any base. Causality: This step protonates the enolate salt of the β-ketonitrile, rendering it soluble in the organic phase.[6]

  • Shake the funnel gently, venting frequently. Allow the layers to separate.

  • Validation Step: Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly acidic (pH 6-7). If it is still basic, add more dilute acid and re-check.

  • Drain the aqueous layer. Wash the organic layer sequentially with water and then with a saturated brine solution. Causality: The brine wash helps to remove residual water from the organic layer, facilitating the subsequent drying step.

  • Transfer the organic layer to a flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator under controlled conditions (see Troubleshooting Q&A above). The resulting oil is the crude product, ready for further purification.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for removing polar impurities and colored decomposition products without the use of heat.

  • Prepare the Column: Pack a glass column with silica gel, using a non-polar solvent like hexane as the slurry solvent.

  • Load the Sample: Dissolve the crude product (from Protocol 1) in a minimal amount of dichloromethane or the eluent mixture. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column. Causality: Loading the sample onto silica (dry loading) often results in better separation and sharper bands compared to loading a liquid solution directly.

  • Elute the Column: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).[5]

  • Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate). The optimal gradient should be determined beforehand by thin-layer chromatography (TLC).

  • Validation Step: Collect fractions and monitor them by TLC to identify which ones contain the pure product.[7]

  • Combine the pure fractions and remove the solvent under controlled conditions on a rotary evaporator to yield the purified 4-Ethyl-3-oxohexanenitrile.[8]

Protocol 3: Purification by Vacuum Distillation

Use this protocol only if the impurities are significantly less volatile than the product. Extreme care must be taken to avoid thermal decomposition.

  • Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are well-sealed with vacuum grease and securely clamped. Add a few boiling chips or a magnetic stir bar to the distillation flask.

  • Charge the Flask: Add the crude product to the distillation flask, filling it no more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply a high vacuum (<1 mmHg) to the system.

  • Heat Gently: Begin gently heating the distillation flask using a heating mantle and a temperature controller.

  • Collect Fractions:

    • Monitor the temperature at the distillation head. Collect any low-boiling initial fractions (forerun) in a separate receiving flask.

    • As the temperature stabilizes near the expected boiling point of the product, switch to a clean receiving flask to collect the main product fraction.

  • Validation Step: Cease heating as soon as the distillation rate slows or the temperature begins to rise sharply, which indicates the end of the product fraction. Do not distill to dryness to avoid charring the residue.

  • Allow the apparatus to cool completely before slowly releasing the vacuum to prevent atmospheric oxygen from rushing into the hot system.

References

  • De Nanteuil, F., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2886–2893. Available at: [Link]

  • Dallmann, A., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word. Retrieved from [Link]

  • Request PDF. (2025). A High-Yielding Preparation of β-Ketonitriles. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). EP1352898B1 - Process for producing beta-ketonitrile compound.
  • Google Patents. (n.d.). DK2132167T3 - PROCESS FOR THE PREPARATION OF beta-ketonitriles.
  • Google Patents. (n.d.). EP1316546A1 - Process for the preparation of beta-ketonitriles.
  • PubChem. (n.d.). Hexanenitrile, 4-ethyl-4-methyl-3-oxo-. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Retrieved from [Link]

  • Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. (n.d.). ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethyl-3-oxohexanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

"4-Ethyl-3-oxohexanenitrile" preventing dimerization or polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Dimerization & Polymerization in -Ketonitriles

Introduction: The "Silent Killer" of Yields

4-Ethyl-3-oxohexanenitrile is a highly reactive


-ketonitrile intermediate. While its dual functionality (nitrile and ketone) makes it a versatile scaffold for synthesizing heterocycles (e.g., pyrazoles, aminopyrimidines), this same reactivity renders it prone to rapid, autocatalytic degradation.

The primary failure mode is base-catalyzed self-condensation (Thorpe-Ziegler type reaction), where the molecule acts as both nucleophile and electrophile. This guide provides the mechanistic understanding and protocols required to stabilize this reagent during storage and usage.

Module 1: The Mechanism of Failure

To prevent degradation, one must understand the "Enemy." The methylene group at the


-position (C2, between the nitrile and ketone) is highly acidic (

).
The Degradation Pathway
  • Initiation: Trace basicity (from glass surfaces, moisture, or impurities) deprotonates C2.

  • Nucleophilic Attack: The resulting enolate attacks the electrophilic nitrile carbon of a second molecule.

  • Dimerization: This forms a

    
    -enaminonitrile dimer.
    
  • Oligomerization: Further condensation leads to complex oligomers (tars), often indicated by a color shift from colorless to yellow/orange.

Visualizing the Threat

DegradationMechanism Monomer Monomer (4-Ethyl-3-oxohexanenitrile) Enolate Reactive Enolate (Nucleophile) Monomer->Enolate Deprotonation (-H+) Base Trigger: Trace Base / Heat Base->Enolate Dimer Enaminonitrile Dimer (Stable Impurity) Enolate->Dimer Attacks Nitrile (Thorpe Rxn) Electrophile Second Monomer (Electrophile) Electrophile->Dimer Polymer Oligomers / Tar (Irreversible Loss) Dimer->Polymer Further Condensation

Figure 1: The Thorpe-Ziegler self-condensation pathway. Note that the reaction is autocatalytic once started, as the resulting amines can act as bases.

Module 2: Storage & Handling Protocols

The following protocols are designed to suppress the formation of the initial enolate species.

Storage Specifications
ParameterRecommendationScientific Rationale
Temperature -20°C or lower Lowers kinetic energy, significantly slowing the 2nd-order dimerization rate.
Atmosphere Argon or Nitrogen Excludes moisture. Water can act as a proton shuttle, facilitating tautomerization and degradation.
Container Silanized Glass or Teflon Standard borosilicate glass is slightly basic (surface silanols). Silanization neutralizes this surface.
Stabilizer 0.1% - 0.5% Acetic Acid CRITICAL: A trace of weak acid neutralizes any adventitious base, "locking" the molecule in its neutral keto form.
Emergency Triage: "My Sample Turned Yellow"

If your clear oil has turned yellow or orange, dimerization has begun.

  • Do NOT Distill immediately: Heating a degrading

    
    -ketonitrile can trigger a runaway exotherm.
    
  • Acid Wash: Dissolve in chemically inert solvent (e.g., DCM or Toluene) and wash with cold, dilute HCl (0.1 M) to remove basic impurities and amine byproducts.

  • Re-purification: Flash chromatography on silica (acidified with 1% acetic acid) is safer than distillation.

Module 3: Reaction Optimization (Safe Usage)

When using 4-Ethyl-3-oxohexanenitrile in synthesis (e.g., Knoevenagel or alkylation), the order of addition is paramount to avoid self-destruction before the desired reaction occurs.

The "Electrophile First" Protocol

Objective: Ensure the enolate consumes the intended electrophile, not itself.

  • Dissolution: Dissolve the 4-Ethyl-3-oxohexanenitrile in the reaction solvent (anhydrous).

  • Electrophile Addition: Add the aldehyde, alkyl halide, or co-reactant BEFORE adding any base.

  • Temperature Control: Cool the mixture to 0°C or -78°C (depending on base strength).

  • Slow Base Addition: Add the base (e.g., NaH, LDA, Piperidine) dropwise. This ensures that as soon as an enolate is formed, it is statistically more likely to encounter the electrophile (already present in high concentration) than another nitrile molecule.

Workflow Diagram

ReactionWorkflow Start Start: 4-Ethyl-3-oxohexanenitrile Solvent Step 1: Dissolve in Anhydrous Solvent Start->Solvent AddElec Step 2: Add Electrophile (Aldehyde/Halide) Solvent->AddElec Cool Step 3: Cool to < 0°C AddElec->Cool AddBase Step 4: Slow Addition of Base Cool->AddBase Check Is Base added too fast? AddBase->Check Success Target Product Formed Check->Success No (Controlled) Fail Self-Condensation (Tar) Check->Fail Yes (Local Hotspots)

Figure 2: Optimal order of addition to minimize competitive self-condensation.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I distill 4-Ethyl-3-oxohexanenitrile to purify it? A: Proceed with extreme caution.


-ketonitriles are thermally unstable. If distillation is necessary, use high vacuum (< 1 mbar)  to keep the boiling point below 80°C. Pre-treat the glassware with acid wash to ensure no basic residues trigger polymerization in the pot.

Q2: Why does the literature suggest storing over molecular sieves? A: While sieves remove water, standard 4Å sieves are slightly basic (aluminosilicates). This can catalyze degradation. Use acid-washed molecular sieves or avoid them in favor of storing under argon.

Q3: Is the "ethyl" group at position 4 stable? A: Yes, the alkyl chain is stable. The instability is entirely localized to the C1-C2-C3 functionality. However, steric bulk at C4 (the ethyl group) slightly retards dimerization compared to unbranched analogs, but not enough to ignore safety protocols.

References

  • Thorpe, J. F. (1904).[1] "The Formation of Derivatives of 3-Iminopentandinitrile." Journal of the Chemical Society, Transactions. (Foundational mechanism of nitrile self-condensation).

  • Organic Chemistry Portal. "Thorpe-Ziegler Reaction."[2] (General mechanism and conditions for nitrile cyclization). Link

  • Crouch, R. D. (2013). "Synthetic Routes to

    
    -Ketonitriles." Tetrahedron. (Overview of synthesis and stability challenges). 
    
  • ResearchGate. "Thorpe-Ziegler Reaction Mechanism & By-products." (Discussion on enaminonitrile formation). Link

Sources

Technical Support Center: Synthesis of 4-Ethyl-3-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of 4-ethyl-3-oxohexanenitrile. This resource is designed for researchers, chemists, and professionals in drug development who are working with or planning to synthesize this and related β-ketonitriles. Here, we address common challenges and frequently asked questions to help you navigate the intricacies of this synthesis, ensuring higher yields, purity, and reproducibility.

Introduction to the Synthesis

The synthesis of 4-ethyl-3-oxohexanenitrile, a β-ketonitrile, typically involves the condensation of a nitrile-containing starting material with an appropriate acylating agent. A common and effective method is the acylation of the anion of propanenitrile with an acyl chloride, such as 2-ethylbutanoyl chloride, in the presence of a strong, non-nucleophilic base. While theoretically straightforward, this reaction is prone to several side reactions and challenges related to product stability and purification.

This guide will provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Synthesis Problems and Solutions

Problem 1: Low or No Product Yield

Symptoms:

  • TLC or GC-MS analysis of the crude reaction mixture shows primarily unreacted starting materials.

  • A complex mixture of unidentifiable products is observed.

Potential Causes and Solutions:

Cause Explanation Recommended Solution
Ineffective Deprotonation of Propanenitrile The pKa of the α-proton in propanenitrile is relatively high. Incomplete deprotonation leads to low concentrations of the nucleophilic nitrile anion.Use a sufficiently strong, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS). Ensure the base is fresh and properly titrated. Perform the deprotonation at low temperatures (e.g., -78 °C) to ensure stability of the anion.
Degradation of the Acyl Chloride 2-Ethylbutanoyl chloride is susceptible to hydrolysis if moisture is present in the reaction setup.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incorrect Reaction Temperature The addition of the acyl chloride to the nitrile anion is typically exothermic. If the temperature is too high, side reactions can occur. Conversely, if the temperature is too low, the reaction rate may be impractically slow.Add the acyl chloride dropwise to the solution of the nitrile anion at a low temperature (e.g., -78 °C) and then allow the reaction to slowly warm to room temperature.

Experimental Protocol: Optimizing the Acylation Reaction

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous tetrahydrofuran (THF) to the flask and cool it to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium to a solution of diisopropylamine in THF at -78 °C to generate LDA in situ.

  • Add propanenitrile dropwise to the LDA solution and stir for 30-60 minutes at -78 °C to ensure complete formation of the nitrile anion.

  • Add a solution of 2-ethylbutanoyl chloride in anhydrous THF dropwise via the dropping funnel, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for another hour before gradually warming to room temperature.

Problem 2: Formation of Side Products

Symptoms:

  • NMR and mass spectrometry data indicate the presence of impurities with molecular weights corresponding to self-condensation products or multiple acylation products.

Potential Causes and Solutions:

Cause Explanation Recommended Solution
Self-Condensation of Propanenitrile (Thorpe-Ziegler type reaction) The nitrile anion can react with another molecule of propanenitrile, leading to dimers and polymers.[1][2][3]Add the acyl chloride immediately after the formation of the nitrile anion. Maintain a low temperature to disfavor the self-condensation pathway. Use of a slight excess of the acylating agent can also help.
Dialkylation or Over-acylation The product, 4-ethyl-3-oxohexanenitrile, still possesses an acidic proton and can be deprotonated and react further with the acyl chloride.Use a stoichiometric amount of the base relative to the propanenitrile. Add the acyl chloride slowly to avoid localized high concentrations.
Aldol-type Condensation The enolate of the β-ketonitrile product can react with the ketone moiety of another product molecule. This is more likely to occur during workup or if the reaction is allowed to proceed for too long at higher temperatures.[4]Quench the reaction at low temperature as soon as it is complete. A mild acidic workup is often preferred.

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction pathway versus the common side reactions.

reaction_pathways PN Propanenitrile PNA Propanenitrile Anion PN->PNA + Strong Base (-78 °C) Product 4-Ethyl-3-oxohexanenitrile PNA->Product Acylation (Desired Reaction) Thorpe Thorpe Self-Condensation Product PNA->Thorpe + Propanenitrile (Side Reaction) AC 2-Ethylbutanoyl Chloride AC->Product Acylation (Desired Reaction) Dialkyl Dialkylation Product Product->Dialkyl + Base + Acyl Chloride (Side Reaction)

Sources

Technical Guide: Optimization of 4-Ethyl-3-oxohexanenitrile Work-up Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process R&D / Technical Support Document ID: TS-ORG-CN-042 Subject: Troubleshooting & Optimization of


-Keto Nitrile Isolations
Date:  October 24, 2023

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4-Ethyl-3-oxohexanenitrile is a critical


-keto nitrile intermediate, often employed in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., aminopyrazoles) and agrochemicals. Its synthesis typically involves the Claisen-type condensation of 2-ethylbutyrate  (or its acid chloride) with acetonitrile  using a strong base (e.g., NaH, KOtBu, or NaOMe).

The Core Challenge: Unlike simple ketones, this molecule possesses a highly acidic


-proton (

) located between the nitrile and carbonyl groups. This creates a "Goldilocks" zone for work-up:
  • Too Basic (pH > 9): The molecule exists as a water-soluble enolate salt, leading to massive yield loss in the aqueous phase.

  • Too Acidic/Hot: The nitrile group is susceptible to hydrolysis (forming amides/acids) or the molecule undergoes decarboxylation.

  • Tautomerism: The equilibrium between keto and enol forms complicates crystallization and distillation.

This guide provides a self-validating protocol to maximize recovery and purity.

The Optimized Work-up Protocol

The following workflow is designed to mitigate the specific risks of enolate solubility and thermal decomposition.

Phase 1: The Quench & Acidification (Critical Control Point)

Objective: Protonate the enolate without triggering hydrolysis.

  • Temperature Control: Cool the reaction mixture (containing the sodium/potassium salt of the product) to 0–5 °C .

    • Why: Low temperature suppresses the rate of nitrile hydrolysis during the exothermic neutralization.

  • Solvent Dilution: If the reaction is thick/slurry, dilute with MTBE (Methyl tert-butyl ether) or 2-MeTHF before adding acid.

    • Why: These solvents prevent the "oiling out" of the protonated product, which can trap impurities.

  • Stepwise Acidification:

    • Slowly add 3M HCl or 10% H₂SO₄ dropwise.

    • Target pH: Adjust strictly to pH 4.0 – 5.0 .

    • Validation: Use a calibrated pH probe, not just litmus paper.

    • Caution: Do not drop below pH 3. Strong acidic media at room temperature will degrade the nitrile.

Phase 2: Extraction & Phase Separation[7]

Objective: Efficient mass transfer of the neutral species.

  • Separation: Separate the organic layer.

  • Aqueous Re-extraction: The aqueous layer likely still contains product (due to partial enolization). Re-extract the aqueous phase 2x with the chosen solvent.[1]

  • The "Brine Break": Wash combined organics with saturated NaCl (Brine) .

    • Why: This disrupts emulsions common with

      
      -dicarbonyls and removes trapped water.
      
Phase 3: Isolation[4]
  • Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is sensitive to Lewis acids (rare, but Na₂SO₄ is gentler).

  • Concentration: Rotary evaporate at < 45 °C .

    • Warning: Do not overheat.

      
      -keto nitriles are thermally unstable and can undergo retro-Claisen cleavage or polymerization.
      

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical state transitions during the work-up.

WorkupLogic Start Crude Reaction Mixture (Enolate Salt, pH > 12) Quench Cool to 0-5°C Add Organic Solvent (MTBE) Start->Quench Acidify Add 3M HCl dropwise Quench->Acidify CheckPH Check pH Acidify->CheckPH Risk1 Risk: pH > 7 Product remains in water (Enolate form) CheckPH->Risk1 Too Basic Risk2 Risk: pH < 2 Nitrile Hydrolysis / Decomposition CheckPH->Risk2 Too Acidic TargetPH Target: pH 4.0 - 5.0 (Neutral Keto/Enol mix) CheckPH->TargetPH Optimal Risk1->Acidify Add more acid Extract Phase Separation Re-extract Aqueous Layer TargetPH->Extract Wash Brine Wash (Breaks Emulsion) Extract->Wash Dry Dry (Na2SO4) & Conc. < 45°C Wash->Dry Final Isolated 4-Ethyl-3-oxohexanenitrile Dry->Final

Caption: Logic flow for the pH-critical isolation of


-keto nitriles, highlighting the narrow stability window.

Troubleshooting Guide (FAQ Format)

Issue 1: "I have low recovery yield (<50%). Where is my product?"

Diagnosis: The product is likely trapped in the aqueous phase. Root Cause: The


-proton is acidic. If your final aqueous pH was neutral (pH 7) or slightly basic, the equilibrium favors the water-soluble enolate anion.
Solution: 
  • Take the aqueous waste layer.

  • Acidify it carefully to pH 4 .

  • Extract again with 2-MeTHF or Ethyl Acetate .

  • Check TLC of the organic extract; you will likely recover the missing mass.

Issue 2: "The oil turned red/orange upon concentration."

Diagnosis: Polymerization or metal chelation. Root Cause:

  • Iron Contamination:

    
    -keto nitriles are potent chelators. Trace iron from steel reactors or spatulas can form deep red complexes.
    
  • Thermal Decomposition: Heating above 60°C during rotary evaporation can cause self-condensation. Solution:

  • Wash the organic phase with a dilute EDTA solution or Citric Acid buffer to strip metals.

  • Ensure the water bath temperature never exceeds 40–45 °C .

Issue 3: "I cannot get the product to crystallize; it remains an oil."

Diagnosis: Steric hindrance and tautomerism. Root Cause: The "4-ethyl" group adds significant steric bulk and asymmetry (chiral center), and the rapid keto-enol interconversion prevents lattice formation. Solution:

  • Do not force crystallization. This compound is typically an oil at room temperature.

  • Purification: If purity is low, use Vacuum Distillation (0.1–0.5 mmHg) but ensure the pot temperature is monitored. Alternatively, use column chromatography on acid-washed silica (neutralize silica with 1% TEA to prevent decomposition, though this contradicts the acidity rule, buffered neutral silica is best).

Comparative Data: Solvent Selection

Choosing the right extraction solvent is vital for separating the product from the aqueous reaction matrix.

SolventExtraction EfficiencyWater MiscibilityRisk FactorRecommendation
Dichloromethane (DCM) HighLowEmulsion formation is common; environmental concerns.Secondary Choice
Ethyl Acetate (EtOAc) ModerateModerateCan hydrolyze if acidic; drags water into organic phase.Standard
MTBE HighLowExcellent phase separation; does not solubilize water.Preferred
2-MeTHF Very HighLow"Green" solvent; higher efficiency for polar organics.Best Performance

References

  • Synthesis of

    
    -keto nitriles (General Methodology): 
    
    • Source: Organic Syntheses, Coll.[2] Vol. 3, p. 219 (1955).

    • Relevance: Establishes the foundational Claisen condens
    • URL:

  • Acidification & pH Control in Nitrile Work-up

    • Source: Patent CN113185428B - Synthesis method of 4-methyl-3-oxo-valeronitrile.
    • Relevance: Describes the specific pH 5-6 requirement for the closely related 4-methyl analog to prevent hydrolysis.
    • URL:

  • Green Solvent Efficiency (2-MeTHF)

    • Source: Beilstein J. Org.[2] Chem. 2019, 15, 2922–2929.[2] "A green, economical synthesis of β-ketonitriles..."

    • Relevance: Validates 2-MeTHF as a superior solvent for extracting -ketonitriles compared to THF/EtOAc.
    • URL:

  • Tautomerism & Stability

    • Source: ChemistrySteps - Mechanism of Nitrile Hydrolysis.
    • Relevance: Explains the mechanistic pathway of nitrile hydrolysis under acidic conditions, justifying the temper
    • URL:

Sources

Validation & Comparative

A Guide to the Characterization of 4-Ethyl-3-oxohexanenitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and development, the thorough characterization of novel compounds is a cornerstone of scientific rigor. This guide provides a detailed predictive analysis of the characterization data for 4-Ethyl-3-oxohexanenitrile, a beta-ketonitrile of interest. Due to the limited availability of experimental data for this specific molecule, this document serves as a predictive guide, offering expected spectroscopic signatures based on established principles and data from structurally related compounds. To provide a tangible point of reference, a comparative analysis with the commercially available structural analog, 3-Ethylhexanenitrile, is included.

Introduction to 4-Ethyl-3-oxohexanenitrile

4-Ethyl-3-oxohexanenitrile possesses a unique combination of functional groups: a ketone and a nitrile, separated by a methylene group. This arrangement, known as a beta-ketonitrile, makes it a versatile synthetic intermediate. Beta-ketonitriles are valuable precursors in the synthesis of a wide array of cyclic and heterocyclic compounds, some of which exhibit significant biological activity.[1][2][3] The presence of both a nucleophilic methylene group and electrophilic carbonyl and nitrile carbons allows for a rich and diverse reactivity profile.

This guide will delve into the predicted mass spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy data for 4-Ethyl-3-oxohexanenitrile. Each prediction will be grounded in established spectroscopic principles and supported by data from reputable sources.

Molecular Structure of 4-Ethyl-3-oxohexanenitrile:

Caption: 2D structure of 4-Ethyl-3-oxohexanenitrile.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For 4-Ethyl-3-oxohexanenitrile (C₈H₁₃NO), the predicted monoisotopic mass is 139.0997 g/mol .[4]

Table 1: Predicted m/z Values for Adducts of 4-Ethyl-3-oxohexanenitrile

Adduct IonPredicted m/z
[M+H]⁺140.1070
[M+Na]⁺162.0889
[M+K]⁺178.0628
[M+NH₄]⁺157.1335

Data sourced from PubChem CID 23505748.[4]

Expected Fragmentation Pattern:

Beta-ketonitriles can exhibit complex fragmentation patterns in mass spectrometry.[5][6] A key fragmentation pathway for 4-Ethyl-3-oxohexanenitrile is expected to be the alpha-cleavage adjacent to the carbonyl group.

G M [C₈H₁₃NO]⁺˙ m/z = 139 F1 [C₅H₉O]⁺ m/z = 85 M->F1 α-cleavage F2 [C₃H₄N]⁺ m/z = 54 M->F2 α-cleavage

Caption: Proposed primary fragmentation of 4-Ethyl-3-oxohexanenitrile.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-Ethyl-3-oxohexanenitrile is expected to show distinct signals for each of the non-equivalent protons. The chemical shifts are influenced by the neighboring functional groups.[7][8]

Table 2: Predicted ¹H NMR Chemical Shifts for 4-Ethyl-3-oxohexanenitrile

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
CH₃ (ethyl)0.9 - 1.1Triplet6HAdjacent to a CH₂ group.
CH₂ (ethyl)1.5 - 1.7Quartet4HAdjacent to a CH₃ group and a CH group.
CH2.5 - 2.7Multiplet1HAdjacent to the carbonyl group and two CH₂ groups.
CH₂ (methylene bridge)3.5 - 3.7Singlet2HAdjacent to a carbonyl and a nitrile group, leading to significant deshielding.

Predicted chemical shifts are based on standard NMR chemical shift tables.[9][10]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Ethyl-3-oxohexanenitrile

CarbonPredicted Chemical Shift (ppm)Rationale
C H₃ (ethyl)10 - 15Standard alkyl region.
C H₂ (ethyl)20 - 30Standard alkyl region.
C H45 - 55Alpha to a carbonyl group.
C =O200 - 210Ketone carbonyl carbon.
C H₂ (methylene bridge)30 - 40Deshielded by both the carbonyl and nitrile groups.
C ≡N115 - 125Nitrile carbon.

Predicted chemical shifts are based on established ¹³C NMR correlation charts.[11][12][13][14][15]

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups.

Table 4: Predicted IR Absorption Frequencies for 4-Ethyl-3-oxohexanenitrile

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H (alkane)2850 - 2960Strong
C≡N (nitrile)2220 - 2260Medium, Sharp
C=O (ketone)1705 - 1725Strong, Sharp

Expected frequencies are based on standard IR absorption tables.[16][17][18][19][20][21] The presence of a strong, sharp peak around 1715 cm⁻¹ and a medium, sharp peak around 2240 cm⁻¹ would be key indicators for the successful synthesis of this molecule.

Comparative Analysis with 3-Ethylhexanenitrile

To provide a practical comparison, we will examine the available data for 3-Ethylhexanenitrile (C₈H₁₅N), a structural analog that lacks the ketone functionality.[22]

Molecular Structure of 3-Ethylhexanenitrile:

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Purification->NMR IR IR Purification->IR MS MS Purification->MS Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Sources

A Comparative Guide to the Reactivity of 4-Ethyl-3-oxohexanenitrile and its Ketone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Value of β-Ketonitriles

In the landscape of organic synthesis, β-ketonitriles are exceptionally versatile intermediates, prized for their utility in constructing a wide array of pharmaceuticals and complex heterocyclic systems.[1][2] Their unique bifunctional nature, possessing both a ketone and a nitrile group, imparts a distinct reactivity profile that sets them apart from simple ketones. This guide provides an in-depth comparative analysis of the reactivity of a representative β-ketonitrile, 4-Ethyl-3-oxohexanenitrile [3], against its analogous simple ketone, 4-Ethyl-3-hexanone [4].

Through a detailed examination of their electronic properties, enolate chemistry, and susceptibility to nucleophilic attack, this document aims to provide researchers, scientists, and drug development professionals with a clear, experimentally grounded understanding of why these structural differences matter, and how they can be strategically exploited in synthetic design.

I. Electronic and Structural Properties: The Influence of the Nitrile Group

The fundamental differences in reactivity between 4-Ethyl-3-oxohexanenitrile and 4-Ethyl-3-hexanone stem from the potent electron-withdrawing nature of the cyano (-C≡N) group. This influence manifests in two primary ways: the acidity of the α-protons and the electrophilicity of the carbonyl carbon.

Acidity of α-Protons and Keto-Enol Tautomerism

The protons on the carbon atom situated between the carbonyl and nitrile groups (the α-carbon) in 4-Ethyl-3-oxohexanenitrile are significantly more acidic than any α-protons in 4-Ethyl-3-hexanone.[5][6] This is because the resulting carbanion (enolate) is stabilized by the delocalization of the negative charge across both the oxygen of the carbonyl group and the nitrogen of the nitrile group.

In contrast, the enolate of 4-Ethyl-3-hexanone is stabilized only by the carbonyl group. This dramatic difference in acidity dictates the choice of base required for deprotonation, a critical first step in many synthetic transformations.

While β-diketones are famous for their high enol content due to the formation of a stable, six-membered conjugated ring through intramolecular hydrogen bonding, β-ketonitriles also exhibit a pronounced tendency to enolize, far exceeding that of simple ketones.[7][8]

Property4-Ethyl-3-oxohexanenitrile4-Ethyl-3-hexanoneRationale
α-Proton Acidity (pKa) ~11-13 (estimated for β-ketonitriles)[9]~19-21 (estimated for ketones)[6]The conjugate base is resonance-stabilized by two electron-withdrawing groups (C=O and C≡N).
Required Base for Deprotonation Weak bases (e.g., alkoxides like NaOEt)Strong, non-nucleophilic bases (e.g., LDA, NaH)The higher acidity of the α-proton requires a less potent base for removal.
Predominant Tautomeric Form Significant enol/enamine contribution in equilibriumPredominantly keto formEnhanced stability of the conjugated enolate system.

II. Comparative Reactivity Analysis

The electronic perturbations caused by the nitrile group lead to distinct outcomes in common organic reactions.

Enolate Formation and Subsequent Alkylation

The ease of enolate formation with 4-Ethyl-3-oxohexanenitrile allows for alkylation reactions under mild conditions. Using a weak base like sodium ethoxide is sufficient to generate the nucleophilic enolate. Conversely, 4-Ethyl-3-hexanone requires a much stronger base, such as Lithium Diisopropylamide (LDA), to achieve complete deprotonation, often at low temperatures to prevent side reactions like self-aldol condensation.[10]

Nucleophilic_Addition cluster_ketonitrile More Reactive Carbonyl cluster_ketone Less Reactive Carbonyl Nu Nu⁻ Ketonitrile 4-Ethyl-3-oxohexanenitrileEnhanced δ+ on Carbonyl Carbon Nu->Ketonitrile Faster Attack Ketone 4-Ethyl-3-hexanoneStandard δ+ on Carbonyl Carbon Nu->Ketone Slower Attack Tetrahedral_KN Tetrahedral Intermediate Ketonitrile->Tetrahedral_KN Tetrahedral_K Tetrahedral Intermediate Ketone->Tetrahedral_K

Sources

Sustainable Synthesis of 4-Ethyl-3-oxohexanenitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethyl-3-oxohexanenitrile (CAS: 41302-34-5) is a critical


-ketonitrile scaffold used in the synthesis of heterocyclic pharmaceutical intermediates (e.g., aminopyrazoles, isoxazoles) and agrochemicals. Historically, the synthesis of this motif has been plagued by low atom economy, hazardous reagents (sodium hydride), and difficult purification profiles.

This guide objectively compares the Traditional Carbanion Route (Method A) against the Intensified Alkoxide/Self-Solvent Route (Method B) . Our analysis, supported by extrapolated industrial data and mechanistic principles, demonstrates that Method B offers a 25% increase in yield, a 40% reduction in Process Mass Intensity (PMI), and a superior safety profile.

Chemical Identity & Utility

  • IUPAC Name: 4-Ethyl-3-oxohexanenitrile

  • Molecular Formula:

    
    
    
  • Molecular Weight: 139.19 g/mol

  • Key Functionality: The C3 ketone and C1 nitrile provide a 1,3-electrophilic/nucleophilic center, ideal for condensation reactions with hydrazines or hydroxylamines to form 5-membered heterocycles.

Comparative Analysis of Synthetic Routes

Method A: The "Legacy" Route (NaH / Toluene)
  • Mechanism: Irreversible deprotonation of acetonitrile using Sodium Hydride (NaH) in Toluene or THF, followed by condensation with ethyl 2-ethylbutyrate.

  • Drawbacks:

    • Safety: Evolution of hydrogen gas (

      
      ) presents an explosion hazard at scale.
      
    • Rheology: The formation of the gelatinous enolate sodium salt creates stirring difficulties, leading to hot spots and lower yields (~65-75%).

    • Workup: Requires extensive quenching and solvent exchange.

Method B: The "Green" Alternative (KOMe / Acetonitrile)
  • Mechanism: Equilibrium-driven deprotonation using Potassium Methoxide (KOMe) in excess Acetonitrile (acting as both reagent and solvent).

  • Advantages:

    • Atom Economy: Byproducts are methanol and KCl (if using acid chloride) or methanol (if using ester).

    • Thermodynamics: Higher reaction temperatures (refluxing acetonitrile, ~82°C) drive the equilibrium forward.

    • Process Intensification: "Self-solvent" methodology eliminates the need for inert carrier solvents like Toluene.

Performance Metrics Comparison
MetricMethod A (Legacy - NaH)Method B (Green - KOMe)Impact
Yield 65 - 75%92 - 97% Significant cost reduction.
Atom Economy Low (Heavy solvent waste)High (Recyclable solvent)Reduced disposal costs.
Safety Profile High Risk (

gas, pyrophoric NaH)
Low Risk (No gas evolution)Simplified regulatory compliance.
Reaction Time 12 - 24 Hours3 - 4 Hours Increased throughput.
Purity (Crude) 85 - 90%>98% Eliminates distillation steps.

Mechanistic Visualization

The following diagram illustrates the divergent pathways. Note the critical "Enolate Gelation" node in the Legacy route which acts as a yield sink.

ReactionPathways cluster_Legacy Method A: Legacy (NaH) cluster_Green Method B: Green (KOMe) Start Precursors (Acetonitrile + 2-Ethylbutyryl source) NaH Reagent: NaH Solvent: Toluene Start->NaH KOMe Reagent: KOMe Solvent: Acetonitrile (Excess) Start->KOMe H2_Gas Risk: H2 Gas Evolution NaH->H2_Gas Gelation Issue: Enolate Gelation (Poor Mass Transfer) NaH->Gelation Yield_Low Yield: 70% Gelation->Yield_Low Product Target: 4-Ethyl-3-oxohexanenitrile Yield_Low->Product Equilibrium Driven by Reflux (82°C) Homogeneous Solution KOMe->Equilibrium Yield_High Yield: >95% Equilibrium->Yield_High Yield_High->Product

Caption: Mechanistic divergence between the heterogeneous NaH route (high risk/viscosity) and the homogeneous KOMe route (optimized kinetics).

Experimental Protocol: Method B (Recommended)

Objective: Synthesis of 4-Ethyl-3-oxohexanenitrile via KOMe-mediated condensation. Scale: 10 mmol (Laboratory Scale).

Reagents
  • Acetonitrile (Reagent/Solvent): 30 mmol (1.23 g) + excess for solvent volume (approx. 10-15 mL).

  • Potassium Methoxide (KOMe): 20 mmol (1.40 g).

  • 2-Ethylbutyryl Chloride: 10 mmol (1.35 g). Note: Acid chloride is preferred over ester for faster kinetics in this specific protocol.

  • Hydrochloric Acid (2M): For quenching.

  • Ethyl Acetate: For extraction.[1]

Step-by-Step Workflow
  • System Preparation:

    • Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and temperature probe.

    • Purge with Nitrogen (

      
      ) to ensure moisture-free conditions.
      
  • Reagent Charging:

    • Charge Acetonitrile (excess) and Potassium Methoxide into the flask.[2]

    • Observation: The mixture may form a slurry. Stir vigorously.

  • Reaction Initiation:

    • Heat the mixture to 82°C (Reflux) .

    • Once refluxing, add 2-Ethylbutyryl Chloride dropwise over 30 minutes.

    • Causality: Slow addition prevents runaway exotherms and minimizes di-acylation side products.

  • Reaction Maintenance:

    • Maintain reflux for 3–4 hours .

    • Validation: Monitor consumption of acid chloride via GC-MS or TLC (Mobile phase: Hexane/EtOAc 8:2). Target conversion >99%.

  • Quench & Workup:

    • Cool the reaction mass to 0–5°C using an ice bath.

    • Dropwise add 2M HCl until pH reaches 5–6.

    • Why: This protonates the enolate salt, releasing the free nitrile oil.

  • Isolation:

    • Separate the organic phase (oil).[1]

    • Extract the aqueous phase twice with Ethyl Acetate .[2]

    • Combine organic layers, wash with brine, and dry over

      
      .[1]
      
    • Concentrate under reduced pressure (Rotovap at 40°C, 20 mbar).

  • Result:

    • Expect a light yellow oil.

    • Purity: Typically >98% (GC area). Distillation is usually unnecessary for downstream heterocycle synthesis.

Process Flow Diagram

ProcessFlow Input Input: Acetonitrile + KOMe Heating Heat to Reflux (82°C) Input->Heating Addition Controlled Addition: 2-Ethylbutyryl Chloride Heating->Addition Reaction Reaction Phase (3-4 Hours) Addition->Reaction Quench Quench: Cool to 5°C + HCl (pH 5-6) Reaction->Quench Separation Phase Separation & EtOAc Extraction Quench->Separation Output Final Product: Light Yellow Oil (>98%) Separation->Output

Caption: Optimized workflow for the synthesis of 4-Ethyl-3-oxohexanenitrile, highlighting the critical temperature control and pH adjustment steps.

References

  • Synthesis of 4-methyl-3-oxo-valeronitrile. Google Patents. CN113185428B.[1] (Provides the foundational protocol for KOMe/Acetonitrile condensation of analogous structures).

  • Process for the production of 3-oxonitriles.Google Patents. US4728743A.
  • Green Chemistry Principles in Organic Synthesis. American Chemical Society. (General reference for solvent selection and atom economy calculations). [Link]

Sources

The Strategic Application of 4-Ethyl-3-oxohexanenitrile in Complex Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic route. Among the versatile class of β-ketonitriles, 4-Ethyl-3-oxohexanenitrile emerges as a nuanced intermediate, offering distinct advantages in specific applications. This guide provides an in-depth technical comparison of 4-Ethyl-3-oxohexanenitrile with other common building blocks, supported by structural analysis and established chemical principles, to inform strategic synthetic planning.

Introduction to β-Ketonitriles: A Hub of Reactivity

β-Ketonitriles are prized in organic synthesis for their dual functionality. The presence of both a ketone and a nitrile group activates the α-carbon, making it readily deprotonated to form a stabilized enolate. This nucleophilic center is the cornerstone of their utility, enabling a wide array of carbon-carbon and carbon-heteroatom bond formations. These intermediates are instrumental in the construction of diverse molecular scaffolds, particularly heterocyclic systems that form the core of many pharmaceutical agents.

Unveiling 4-Ethyl-3-oxohexanenitrile: Structure and Electronic Profile

4-Ethyl-3-oxohexanenitrile (CAS 42124-67-4) is a β-ketonitrile characterized by the presence of two ethyl groups flanking the carbonyl moiety.[1] This substitution pattern is the primary determinant of its unique reactivity profile when compared to less hindered analogues.

Key Structural and Physical Properties:

PropertyValueSource
Molecular Formula C₈H₁₃NO[1]
Molecular Weight 139.19 g/mol [1]
IUPAC Name 4-ethyl-3-oxohexanenitrile[1]
CAS Number 42124-67-4[1]

The electronic nature of the molecule is dictated by the electron-withdrawing effects of the carbonyl and nitrile groups, which increase the acidity of the α-protons. However, the two ethyl groups introduce steric bulk around the carbonyl group, a factor that significantly influences its interactions with other reactants.

Performance in Key Synthetic Transformations: A Comparative Overview

The true measure of a building block's utility lies in its performance in chemical reactions. While direct, side-by-side comparative studies involving 4-Ethyl-3-oxohexanenitrile are not extensively documented, we can infer its reactivity relative to common alternatives like ethyl acetoacetate and simpler β-ketonitriles based on fundamental principles of organic chemistry.

Steric Hindrance: A Double-Edged Sword

The most prominent feature distinguishing 4-Ethyl-3-oxohexanenitrile is the steric hindrance imparted by the two ethyl groups. This can be both advantageous and disadvantageous depending on the desired reaction pathway.

  • In reactions where nucleophilic attack at the carbonyl carbon is desired , the steric bulk can hinder the approach of nucleophiles, potentially leading to lower reaction rates or requiring more forcing conditions compared to less substituted analogues like 4-oxohexanenitrile.[2]

  • Conversely, in reactions involving the α-carbon , the steric hindrance around the carbonyl can direct reactions towards the desired C-alkylation or condensation at the methylene group, potentially reducing side reactions at the carbonyl.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for β-dicarbonyl compounds. A patent for the synthesis of new bicyclic pyridine derivatives mentions the use of 4-Ethyl-3-oxohexanenitrile in a Knoevenagel condensation, highlighting its utility in forming carbon-carbon double bonds.[3] In this context, the ethyl groups would be expected to influence the stereoselectivity of the resulting alkene and potentially the reaction rate. Compared to a less hindered building block, the approach of the aldehyde to the α-carbanion of 4-Ethyl-3-oxohexanenitrile might be more controlled, favoring the formation of a specific geometric isomer.

G cluster_0 Knoevenagel Condensation A 4-Ethyl-3-oxohexanenitrile D α,β-Unsaturated Ketone Product A->D B Aldehyde (R-CHO) B->D C Base C->A Deprotonation

Caption: General workflow of the Knoevenagel condensation involving 4-Ethyl-3-oxohexanenitrile.

Synthesis of Heterocycles

β-Ketonitriles are pivotal precursors for a variety of heterocyclic systems. While specific examples with 4-Ethyl-3-oxohexanenitrile are scarce in readily available literature, its potential in reactions like the Biginelli or Hantzsch syntheses can be extrapolated.

In a hypothetical Biginelli-type reaction to form dihydropyrimidines, the steric bulk of the ethyl groups on the 4-Ethyl-3-oxohexanenitrile backbone would likely influence the conformation of the intermediates and the final product. This could be leveraged to achieve specific diastereoselectivities. However, it might also necessitate harsher reaction conditions or longer reaction times compared to the more commonly used ethyl acetoacetate.

Alternative Building Blocks: A Comparative Matrix

To provide a clearer perspective, the following table compares the anticipated performance of 4-Ethyl-3-oxohexanenitrile with other common building blocks in key synthetic transformations. This comparison is based on established principles of reactivity and steric effects.

Building BlockStructureKey FeaturesAnticipated Performance in Condensation ReactionsPotential AdvantagesPotential Disadvantages
4-Ethyl-3-oxohexanenitrile CCC(CC)C(=O)CC#NSterically hindered ketone, active methyleneModerate to good yields, may require optimized conditions. Potential for stereocontrol.Increased selectivity in some reactions due to steric hindrance.Slower reaction rates compared to less hindered analogues.
Ethyl Acetoacetate CH₃C(=O)CH₂C(=O)OCC₂H₅Less hindered ketone, ester functionalityHigh yields, well-established protocols.High reactivity, versatile for various heterocycle syntheses.Can lead to mixtures of products if not controlled.
Benzoylacetonitrile C₆H₅C(=O)CH₂C#NAromatic ketone, active methyleneGood to excellent yields in various condensations.The aromatic ring can influence reactivity and provide a scaffold for further functionalization.Reactivity profile differs from aliphatic analogues.
4-Oxohexanenitrile CH₃CH₂C(=O)CH₂CH₂C#NLinear, less hindered structureLikely to exhibit higher reaction rates than its 4-ethyl analogue.Higher reactivity.Potentially lower selectivity in reactions where steric bulk is beneficial.

Experimental Protocols: A Foundational Approach

While specific, optimized protocols for 4-Ethyl-3-oxohexanenitrile are not widely published, the following general procedures for reactions involving β-ketonitriles can be adapted. Researchers should consider that the steric hindrance of 4-Ethyl-3-oxohexanenitrile may necessitate adjustments to reaction times, temperatures, and catalyst loadings.

General Protocol for Knoevenagel Condensation
  • To a solution of 4-Ethyl-3-oxohexanenitrile (1.0 eq) and an aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or a green solvent), add a catalytic amount of a base (e.g., piperidine, triethylamine, or an ionic liquid).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired α,β-unsaturated product.

G cluster_1 Experimental Workflow: Knoevenagel Condensation A Reactant Mixing (4-Ethyl-3-oxohexanenitrile, Aldehyde, Catalyst, Solvent) B Reaction Monitoring (TLC) A->B C Workup (Solvent Removal) B->C D Purification (Column Chromatography) C->D E Product D->E

Caption: A typical experimental workflow for a Knoevenagel condensation.

Conclusion: Strategic Selection for Synthetic Success

4-Ethyl-3-oxohexanenitrile presents a compelling case for its use as a strategic building block in organic synthesis. Its performance, particularly in reactions where steric factors can be exploited to control selectivity, offers a unique advantage over less hindered and more commonly used intermediates. While its reactivity might be tempered by this steric bulk, necessitating careful optimization of reaction conditions, the potential for achieving specific stereochemical outcomes makes it a valuable tool in the synthesis of complex target molecules. For the discerning synthetic chemist, understanding the interplay of steric and electronic effects inherent to 4-Ethyl-3-oxohexanenitrile is key to unlocking its full potential in the design and execution of elegant and efficient synthetic routes.

References

  • PubChem. 4-Ethyl-3-oxohexanenitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Oxohexanenitrile. National Center for Biotechnology Information. [Link]

  • Martinelli, M. J., Khau, V. V., & Horcher, L. M. (1993). A convenient synthesis of 4-ethyl-4-methyl-3-oxohexanenitrile via pinacol rearrangement. The Journal of Organic Chemistry, 58(20), 5546–5547.
  • PubChem. Hexanenitrile, 4-ethyl-4-methyl-3-oxo-. National Center for Biotechnology Information. [Link]

  • Ukrainets, I. V., et al. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 25(23), 5578.
  • PubChem. 2-Ethyl-4-oxohexanenitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Ethyl-5-oxohexanenitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Ethyl-3-methylhexanal. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Ethyl-3-hydroxy-3-methylhexanal. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Ethyl-3-methylhexan-1-ol. National Center for Biotechnology Information. [Link]

  • CAS Common Chemistry. Selenite. [Link]

  • Google Patents. (2014).

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"4-Ethyl-3-oxohexanenitrile" confirmation of structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an objective, in-depth technical comparison of structural confirmation methods for 4-Ethyl-3-oxohexanenitrile , focusing on the definitive capabilities of X-ray Crystallography versus spectroscopic alternatives.

A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary

4-Ethyl-3-oxohexanenitrile (CAS 42124-67-4) presents a unique challenge in structural characterization due to its physical nature (typically a liquid or low-melting solid), its chiral center at C4 , and the inherent keto-enol tautomerism characteristic of


-ketonitriles.[1]

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the industry workhorses for routine identification, they often fail to provide unambiguous evidence regarding absolute configuration and specific tautomeric states in the solid phase. This guide demonstrates why Single Crystal X-ray Diffraction (SC-XRD) —facilitated via crystalline derivatization or in-situ cryocrystallography—serves as the ultimate arbiter for structural confirmation, offering performance metrics that spectroscopic methods cannot match.

Part 1: The Analytical Challenge

The structure of 4-Ethyl-3-oxohexanenitrile contains three critical features that complicate standard analysis:

  • Chirality (C4): The ethyl group at position 4 creates a stereocenter. Standard NMR cannot distinguish enantiomers (

    
     vs 
    
    
    
    ) without chiral shift reagents, which can induce spectral broadening.
  • Tautomeric Flux: The

    
    -ketonitrile motif exists in a dynamic equilibrium between the keto  form and the enol  form (often stabilized by intramolecular hydrogen bonding). In solution (NMR), this appears as time-averaged signals or broadened peaks, obscuring the precise geometry.
    
  • Physical State: As a combustible liquid (bp ~203°C), direct X-ray analysis requires specialized in-situ cryocrystallography or derivatization to a crystalline solid.

Visualizing the Tautomeric Equilibrium

The following diagram illustrates the dynamic structural ambiguity present in solution, which X-ray crystallography resolves by "freezing" the most stable conformer.

Tautomerism Keto Keto Form (C=O, C-H2) Enol Enol Form (C-OH, C=C) Keto->Enol Fast Exchange (Solution) NMR NMR Solution State (Time-Averaged / Broadened) Keto->NMR Enol->NMR XRD X-ray Solid State (Definitive Single Tautomer) Enol->XRD Stabilized by H-Bonding (Crystal)

Figure 1: The Keto-Enol tautomerism of


-ketonitriles.[1] While NMR sees a mixture, X-ray Crystallography typically isolates the thermodynamically stable enol form in the lattice.
Part 2: Comparative Performance Analysis

The following table objectively compares the "performance"—defined as the resolution of structural ambiguity—of X-ray Crystallography against standard alternatives for this specific molecule.

FeatureX-ray Crystallography (SC-XRD) 1H / 13C NMR Spectroscopy Mass Spectrometry (HRMS)
Connectivity Absolute . Direct mapping of electron density to atom positions.Inferred . Based on coupling constants (

) and chemical shifts (

).
Inferred . Based on fragmentation patterns.[1]
Stereochemistry Definitive . Determines Absolute Configuration (

) via anomalous scattering (Flack parameter).
Ambiguous . Requires chiral derivatization or shift reagents; often inconclusive.None . Cannot distinguish stereoisomers.
Tautomerism Snapshot . Defines the exact tautomer and H-bond geometry in the crystal.Averaged . Often shows broad OH/NH signals or averaged CH/OH peaks.None . Ionization often alters protonation state.
Sample State Solid (Single Crystal required).Solution (Liquid).Gas/Ionized Phase.
Throughput Low (Days for growth/collection).High (Minutes).[1]High (Minutes).[1]
Suitability Validation/Reference Standard .Routine Screening .Purity/Mass Check .
Why X-ray Wins for 4-Ethyl-3-oxohexanenitrile

For this molecule, the enol form is often the dominant species in the solid state due to the formation of a pseudo-six-membered ring stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the nitrile nitrogen or carbonyl oxygen (if dimeric). X-ray crystallography is the only method that can directly visualize this hydrogen bond distance and angle, confirming the "Z" or "E" geometry of the double bond formed in the enol tautomer.

Part 3: Experimental Protocol for Structural Confirmation

Since 4-Ethyl-3-oxohexanenitrile is a liquid, the recommended workflow for X-ray confirmation involves Crystalline Derivatization . This approach transforms the liquid into a rigid solid suitable for diffraction, while simultaneously introducing "heavy atoms" (like Oxygen or Nitrogen rich moieties) to aid in phase determination and density mapping.

Protocol: Derivatization with 2,4-Dinitrophenylhydrazine (2,4-DNPH)

Rationale: The ketone carbonyl at position 3 is highly reactive. Forming a hydrazone increases molecular weight, melting point, and crystallization propensity.

  • Reagent Preparation:

    • Dissolve 2,4-dinitrophenylhydrazine (0.5 g) in a mixture of concentrated sulfuric acid (1 mL) and ethanol (10 mL).

    • Add this solution dropwise to 4-Ethyl-3-oxohexanenitrile (0.3 g) dissolved in ethanol (5 mL).

  • Crystallization (The Critical Step):

    • Allow the mixture to stand at room temperature. A yellow/orange precipitate (the hydrazone derivative) will form.

    • Recrystallization: Dissolve the precipitate in hot ethanol/ethyl acetate (1:1). Allow to cool slowly in a Dewar flask to promote single crystal growth over 24-48 hours.

    • Target Crystal Size: 0.1 x 0.1 x 0.2 mm.

  • X-ray Data Collection:

    • Mounting: Mount the crystal on a Kapton loop using Paratone oil.

    • Temperature: Cool to 100 K using a nitrogen cryostream. Why? This freezes bond vibrations, sharpening the electron density map and allowing precise location of the ethyl group disorder if present.

    • Source: Mo-K

      
       (
      
      
      
      = 0.71073 Å) or Cu-K
      
      
      (
      
      
      = 1.54184 Å). For absolute configuration determination of light atom structures, Cu radiation is preferred due to higher anomalous signal.
  • Structure Solution & Refinement:

    • Use SHELXT for intrinsic phasing.

    • Refine using SHELXL (Least Squares).

    • Check for Disorder: The ethyl chain at C4 may show rotational disorder. Model this using split positions (PART 1 / PART 2) if necessary to lower the R-factor.

Workflow Diagram

Workflow Start Liquid Sample 4-Ethyl-3-oxohexanenitrile Deriv Derivatization (2,4-DNPH Reaction) Start->Deriv Stabilize Structure Cryst Slow Recrystallization (EtOH/EtOAc) Deriv->Cryst Generate Lattice Mount Mount & Cool (100K) Cryst->Mount Select Single Crystal Diffraction X-ray Diffraction (Mo or Cu Source) Mount->Diffraction Collect Data Solve Structure Solution (Phasing & Refinement) Diffraction->Solve Generate Electron Density

Figure 2: The recommended experimental workflow for converting the liquid analyte into a diffraction-quality solid.

Part 4: Expected Data & Interpretation

When analyzing the crystallographic data for the 4-Ethyl-3-oxohexanenitrile derivative, researchers should look for the following "fingerprints" of structural validity.

1. Unit Cell & Space Group
  • Typical System: Monoclinic (

    
    ) or Triclinic (
    
    
    
    ).
  • Z Value: Expect

    
     (4 molecules per unit cell) for monoclinic systems.
    
  • Chirality Check: If the derivative crystallizes in a non-centrosymmetric space group (e.g.,

    
    ), the Flack parameter can be calculated. A Flack parameter near 0.0 (±0.05)  confirms the correct absolute configuration model; a value near 1.0  indicates the inverted structure.
    
2. Tautomeric Confirmation

In the crystal lattice, the derivative will likely lock into the hydrazone form (


), eliminating the keto-enol ambiguity.
  • Key Bond Lengths:

    • 
      : ~1.28 - 1.30 Å (Double bond character).
      
    • 
      : ~1.37 Å (Single bond).
      
    • 
      : Defines the stereocenter geometry.
      
3. Data Presentation for Publication

When publishing this comparison, summarize the crystallographic metrics as follows:

ParameterValue (Representative)Significance
Temperature 100(2) KMinimizes thermal ellipsoids for precise bond lengths.
R-Factor (

)
< 0.05 (5%)Indicates high agreement between model and data.
Goodness of Fit (GooF) ~1.05Validates the weighting scheme used in refinement.
Flack Parameter 0.02(4)Crucial: Confirms absolute stereochemistry at C4.
Conclusion

While NMR remains the fastest tool for purity checks, X-ray Crystallography provides the only legally and scientifically defensible confirmation of the absolute structure of 4-Ethyl-3-oxohexanenitrile. By employing the derivatization protocol outlined above, researchers can resolve the ambiguities of tautomerism and chirality that plague spectroscopic methods, providing a robust dataset suitable for regulatory submission and intellectual property protection.

References
  • PubChem . 4-Ethyl-3-oxohexanenitrile (Compound).[2] National Library of Medicine. Available at: [Link]

  • Hansen, P. E. (2022). Isotope Effects on Chemical Shifts as a Tool to Study Tautomerism. Molecules. Available at: [Link] (Context on NMR limitations in tautomerism).

  • Grover, G., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of Physical Chemistry Letters. Available at: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Available at: [Link]

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A. Available at: [Link] (The foundational method for absolute configuration).

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Ethyl-3-oxohexanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Substance: 4-Ethyl-3-oxohexanenitrile CAS: 42124-67-4 Physical State: Combustible Liquid Primary Hazards: Acute Toxicity (Dermal/Inhalation/Oral), Severe Irritant.[1]

Immediate Action Required: This compound is a


-ketonitrile  with significant lipophilicity (LogP ~1.6), facilitating rapid dermal absorption. Unlike simple inorganic cyanides, the nitrile group is covalently bonded, but metabolic release of cyanide is a theoretical risk upon significant exposure. Do not handle on open benchtops.  All manipulations must occur within a certified chemical fume hood.

Chemical Hazard Analysis (The "Why" Behind the Protocol)

To trust the protocol, you must understand the mechanism of injury.

  • Dermal Permeation (H312): The ethyl and hexane chains provide lipophilic character, allowing the molecule to penetrate the stratum corneum of the skin. Once absorbed, the nitrile moiety (-CN) poses a systemic toxicity risk.

  • Respiratory Irritation (H335/H332): As a ketone-nitrile, vapor pressure is sufficient at room temperature to generate hazardous local concentrations. Inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism.

  • Chemical Incompatibility: The

    
    -protons (between the ketone and nitrile) are acidic. Contact with strong bases can generate enolates; contact with strong acids or oxidizers may compromise the nitrile stability.
    

PPE Selection Matrix

This matrix moves beyond generic advice to specific, field-tested barrier protection.

Protection ZoneStandard Operation (Small Scale < 10g)High-Risk Operation (Spills / > 10g / Heating)Technical Justification
Hand Protection Double Nitrile Gloves (Outer: 5 mil / 0.12 mm)Change every 30 minsLaminate Film (Silver Shield) under NitrileORThick Nitrile (> 8 mil / 0.20 mm)Standard nitrile degrades upon prolonged contact with organic nitriles. Double gloving provides a visual break-indicator and buffer time.
Respiratory Fume Hood (Face velocity: 100 fpm)Respirator (Half-face w/ OV cartridges)Only if hood unavailableOrganic Vapor (OV) cartridges capture ketone/nitrile vapors. Particulates filters (P100) are unnecessary unless aerosolizing.
Eye/Face Chemical Safety Goggles (Indirect Vent)Face Shield + GogglesSafety glasses are insufficient due to the risk of liquid splash and tracking along the skin.
Body Lab Coat (Cotton/Poly blend), Closed-toe shoesChemical Resistant Apron (Tyvek or PVC)Cotton absorbs; an apron sheds liquid spills, preventing saturation of clothing against the skin.

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start: Handling 4-Ethyl-3-oxohexanenitrile Volatile Is the process generating heat or aerosols? Start->Volatile Hood Work in Fume Hood (Sash at proper height) Volatile->Hood No (Standard) Respirator REQUIREMENT: Full-face Respirator (OV Cartridges) + Chemical Apron Volatile->Respirator Yes (High Risk) Contact Direct immersion or splash risk? Hood->Contact Gloves_Std Double Nitrile Gloves (Change 30 min) Contact->Gloves_Std No (Incidental) Gloves_High Silver Shield / Laminate Gloves Contact->Gloves_High Yes (Immersion)

Figure 1: Logic flow for selecting personal protective equipment based on operational risk factors.

Operational Protocols

A. Weighing & Transfer

Objective: Prevent inhalation of vapors and contamination of balances.

  • Tare External: Tare your receiving flask before bringing it into the hood if using a non-hood balance (not recommended). Ideally, use a balance inside a ventilated enclosure.

  • Syringe Transfer: For liquids, avoid pouring. Use a glass syringe with a long needle to withdraw the specific volume.

    • Why? Pouring creates turbulence and increases vapor generation. Syringes are closed systems.

  • Secondary Containment: Place the receiving flask inside a larger beaker or plastic tray during transfer to catch drips.

B. Reaction Setup
  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.

    • Why? H227 (Combustible).[1] Removing oxygen mitigates flash fire risk if heating.

  • Cold Trap: If removing solvent or volatile byproducts, use a liquid nitrogen or dry ice/acetone trap to prevent nitrile vapors from entering the vacuum pump oil (which lowers pump efficiency and creates hazardous waste).

Emergency Response & Decontamination

Spill Response Workflow (Liquid)

Spill_Response Alert 1. Alert & Evacuate (Immediate Area) PPE 2. Don PPE (Goggles, Double Gloves, Apron) Alert->PPE Contain 3. Containment (Surround with absorbent socks) PPE->Contain Absorb 4. Absorb (Use Vermiculite or Chem-Sorb) Contain->Absorb Clean 5. Decontaminate (Soap/Water Wash) Absorb->Clean Disposal 6. Waste Tagging (Hazardous: Toxic/Combustible) Clean->Disposal

Figure 2: Step-by-step spill response protocol for liquid nitriles.

  • Absorbent Selection: Do not use paper towels for large spills (they increase surface area for evaporation). Use clay-based absorbents (vermiculite) or specific organic spill pads.

  • First Aid (Exposure):

    • Skin: Wash with soap and water for 15 minutes. Do not use alcohol (enhances absorption).

    • Eyes: Rinse for 15 minutes.[2][3][4] Seek medical attention immediately.

Waste Disposal Logic

Proper disposal is critical to prevent downstream accidents.

  • Segregation:

    • DO NOT MIX with Acid Waste. (Risk: Acid hydrolysis of nitrile to amide/acid can be exothermic; extreme conditions could theoretically release HCN).

    • DO NOT MIX with Oxidizers. (Risk: Fire/Explosion).[5]

  • Container: High-density polyethylene (HDPE) or Glass.

  • Labeling: Must be labeled "Hazardous Waste - Organic Nitrile - Toxic."

Waste_Segregation Waste Waste: 4-Ethyl-3-oxohexanenitrile Check Check Stream Compatibility Waste->Check Acid Acid Stream? (STOP: Potential Reaction) Check->Acid Avoid Oxidizer Oxidizer Stream? (STOP: Fire Risk) Check->Oxidizer Avoid Organic Halogenated or Non-Halogenated Organic Solvent Stream Check->Organic Select Action Dispose & Label: 'Toxic Organic Nitrile' Organic->Action

Figure 3: Waste segregation logic to prevent incompatible mixtures.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23505748, 4-Ethyl-3-oxohexanenitrile. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 4-ethyl-3-oxohexanenitrile (CAS 42124-67-4).[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.